Product packaging for Parvifolixanthone A(Cat. No.:)

Parvifolixanthone A

Cat. No.: B161272
M. Wt: 464.5 g/mol
InChI Key: UVAAZIOBAWMBHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Parvifolixanthone A is a prenylated xanthone isolated from plant species within the Garcinia genus, notably identified in Garcinia parvifolia . This natural product is of significant interest in pharmacological and agricultural research due to its promising bioactivities. A primary research focus for this compound is its potent cytotoxic activity. A recent comprehensive review highlighted its significant efficacy against human prostate cancer cells (PC-3), with a reported IC50 value of 4.65 μM . This activity was notably more potent than the reference drug 5-fluorouracil in the same study, positioning this compound as a compelling candidate for further investigation in anticancer drug discovery . The compound has also been evaluated for other biological properties. Earlier phytochemical studies on its source plant have reported that extracts and isolated compounds from Garcinia parvifolia exhibit antibacterial activity against pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and demonstrate antioxidant effects based on DPPH free radical scavenging assays . This compound is part of a broad class of plant-specialized metabolites known for their diverse structures and biological activities, making them valuable tools for probing biological pathways and identifying new therapeutic targets . This product is intended for research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H32O6 B161272 Parvifolixanthone A

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,5,6-tetrahydroxy-2,4,7-tris(3-methylbut-2-enyl)xanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32O6/c1-14(2)7-10-17-13-20-25(32)21-24(31)18(11-8-15(3)4)23(30)19(12-9-16(5)6)27(21)34-28(20)26(33)22(17)29/h7-9,13,29-31,33H,10-12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVAAZIOBAWMBHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=CC2=C(C(=C1O)O)OC3=C(C(=C(C(=C3C2=O)O)CC=C(C)C)O)CC=C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Parvifolixanthone A: A Technical Guide to Its Natural Sources and Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parvifolixanthone A is a naturally occurring pyranoxanthone that has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of its natural sources, isolation methods, and known biological activities, with a focus on its cytotoxic effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Natural Source and Isolation

This compound has been successfully isolated from the roots of the plant Calophyllum blancoi, a member of the Calophyllaceae family. The isolation procedure typically involves solvent extraction followed by chromatographic separation.

Experimental Protocol: Isolation of this compound from Calophyllum blancoi

1. Plant Material Collection and Preparation:

  • The roots of Calophyllum blancoi are collected and authenticated.

  • The collected roots are thoroughly washed, air-dried, and then pulverized into a coarse powder.

2. Extraction:

  • The powdered root material is subjected to extraction with a suitable organic solvent, such as methanol or ethanol, at room temperature.

  • The extraction process is repeated multiple times to ensure the exhaustive removal of secondary metabolites.

  • The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Chromatographic Separation:

  • The crude extract is subjected to column chromatography over silica gel.

  • A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Fractions containing compounds with similar TLC profiles are pooled together.

  • Further purification of the fractions containing this compound is achieved through repeated column chromatography, potentially using different stationary phases like Sephadex LH-20, and eluting with solvent systems such as chloroform-methanol mixtures.

The following diagram illustrates a general workflow for the isolation of this compound.

G cluster_collection Plant Material Preparation cluster_extraction Extraction cluster_purification Purification plant Roots of Calophyllum blancoi powder Dried and Powdered Roots plant->powder Drying & Grinding solvent_extraction Solvent Extraction (e.g., Methanol) powder->solvent_extraction Maceration/Soxhlet crude_extract Crude Extract solvent_extraction->crude_extract Concentration column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fractions Fractions column_chromatography->fractions Gradient Elution purified_compound This compound fractions->purified_compound Further Purification G cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PXA This compound (hypothesized) Microtubules Microtubule Dynamics PXA->Microtubules Disruption SAC Spindle Assembly Checkpoint (SAC) Microtubules->SAC Activation Mitosis Mitosis SAC->Mitosis Arrest Caspase_Activation Caspase Cascade Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Mitosis->Apoptosis Induction

Parvifolixanthone A: A Technical Guide to its Discovery, Isolation, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Parvifolixanthone A, a pyranoxanthone isolated from the roots of Calophyllum blancoi, has demonstrated significant cytotoxic activity against human prostate cancer cells. This document provides a comprehensive technical overview of its discovery, a detailed methodology for its isolation and purification, and a summary of its known biological activity. Furthermore, this guide proposes potential signaling pathways involved in its mechanism of action based on evidence from related xanthone compounds and outlines detailed experimental protocols for future research to elucidate its precise molecular targets.

Discovery and Source

This compound was first identified during a phytochemical investigation of the roots of Calophyllum blancoi, a plant belonging to the Calophyllaceae family.[1][2] The genus Calophyllum is a rich source of bioactive xanthones and coumarins, many of which have been reported to possess a wide range of pharmacological activities, including cytotoxic, anti-HIV, and anti-inflammatory properties.[2][3][4]

Isolation and Purification of this compound

The isolation of this compound is a multi-step process involving extraction, solvent partitioning, and chromatographic purification.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the isolation and activity of this compound.

ParameterValueReference
Starting Plant Material (dried roots of C. blancoi)2.0 kg[1]
Crude Acetone Extract Yield73 g[1]
Cytotoxicity (IC50) against PC-3 human prostate cancer cells4.65 µM
Experimental Protocol: Extraction and Initial Fractionation

Objective: To obtain a crude extract from the roots of Calophyllum blancoi and perform initial fractionation.

Materials:

  • Dried roots of Calophyllum blancoi

  • Acetone

  • Ethyl acetate (EtOAc)

  • Distilled water

  • Rotary evaporator

  • Large-scale soxhlet extractor or percolation apparatus

  • Separatory funnel

Procedure:

  • The dried and powdered roots of C. blancoi (2.0 kg) are subjected to exhaustive extraction with acetone at room temperature.[1]

  • The resulting acetone extract is concentrated under reduced pressure using a rotary evaporator to yield a dark, viscous crude extract (73 g).[1]

  • The crude acetone extract is then suspended in a mixture of ethyl acetate and water (1:1 v/v) in a separatory funnel.

  • The mixture is shaken vigorously and allowed to separate into two distinct layers.

  • The upper ethyl acetate layer, containing compounds of medium polarity including xanthones, is collected. This process is repeated three times to ensure complete extraction.

  • The combined ethyl acetate fractions are concentrated under reduced pressure to yield the EtOAc-soluble fraction, which is then used for further purification.

Proposed Mechanism of Action and Future Research Directions

While the precise signaling pathways affected by this compound have not yet been fully elucidated, its cytotoxic activity against cancer cells suggests that it likely induces apoptosis. Research on other xanthones isolated from the Calophyllum genus indicates that these compounds can exert their anticancer effects through the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.[2] Based on this, it is proposed that this compound may target one or more of the following critical cancer-related signaling pathways:

  • PI3K/Akt Signaling Pathway: This pathway is central to cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers.

  • MAPK/ERK Signaling Pathway: This pathway plays a crucial role in regulating cell proliferation, differentiation, and survival.

  • NF-κB Signaling Pathway: This pathway is involved in the inflammatory response, cell survival, and proliferation, and its dysregulation is linked to cancer development and progression.

The following sections provide detailed experimental protocols that can be employed to investigate the effect of this compound on these proposed pathways.

Visualization of Proposed Signaling Pathways and Experimental Workflow

Proposed Signaling Pathways for this compound cluster_0 This compound Action cluster_1 Signaling Pathways cluster_2 Cellular Outcomes This compound This compound PI3K/Akt PI3K/Akt This compound->PI3K/Akt Inhibition? MAPK/ERK MAPK/ERK This compound->MAPK/ERK Inhibition? NF-κB NF-κB This compound->NF-κB Inhibition? Proliferation Proliferation PI3K/Akt->Proliferation Survival Survival PI3K/Akt->Survival Apoptosis Apoptosis PI3K/Akt->Apoptosis MAPK/ERK->Proliferation MAPK/ERK->Apoptosis NF-κB->Survival NF-κB->Apoptosis

Caption: Proposed inhibitory action of this compound on key cancer signaling pathways.

Experimental Workflow Start Start Treat Cancer Cells with this compound Treat Cancer Cells with this compound Start->Treat Cancer Cells with this compound Apoptosis Assays Apoptosis Assays Treat Cancer Cells with this compound->Apoptosis Assays Western Blot for PI3K/Akt & MAPK Pathways Western Blot for PI3K/Akt & MAPK Pathways Treat Cancer Cells with this compound->Western Blot for PI3K/Akt & MAPK Pathways Luciferase Reporter Assay for NF-κB Luciferase Reporter Assay for NF-κB Treat Cancer Cells with this compound->Luciferase Reporter Assay for NF-κB Data Analysis & Interpretation Data Analysis & Interpretation Apoptosis Assays->Data Analysis & Interpretation Western Blot for PI3K/Akt & MAPK Pathways->Data Analysis & Interpretation Luciferase Reporter Assay for NF-κB->Data Analysis & Interpretation End End Data Analysis & Interpretation->End

Caption: Workflow for investigating the mechanism of action of this compound.

Experimental Protocols for Mechanistic Studies

Objective: To determine if this compound induces apoptosis in cancer cells.

Method: Annexin V-FITC and Propidium Iodide (PI) Staining

Materials:

  • Cancer cell line (e.g., PC-3)

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cancer cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound (and a vehicle control) for 24-48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Objective: To determine the effect of this compound on the activation of key proteins in the PI3K/Akt and MAPK pathways.

Method: Western Blotting

Materials:

  • Cancer cell line

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and blotting apparatus

  • Chemiluminescence detection reagents

Procedure:

  • Treat cancer cells with this compound for various time points.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein on SDS-PAGE gels and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Objective: To assess the effect of this compound on the transcriptional activity of NF-κB.

Method: Luciferase Reporter Assay

Materials:

  • Cancer cell line

  • NF-κB luciferase reporter plasmid

  • Transfection reagent

  • This compound

  • TNF-α (as a positive control for NF-κB activation)

  • Luciferase Assay System

  • Luminometer

Procedure:

  • Co-transfect the cancer cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • After 24 hours, pre-treat the cells with this compound for 1-2 hours.

  • Stimulate the cells with TNF-α for 6-8 hours to activate the NF-κB pathway.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.

Conclusion

This compound is a promising natural product with potent cytotoxic activity against prostate cancer cells. This guide provides a foundation for its further investigation, from a detailed isolation procedure to a strategic approach for elucidating its mechanism of action. The proposed experimental protocols will enable researchers to systematically investigate the impact of this compound on key cancer-related signaling pathways, paving the way for its potential development as a novel anticancer agent. Further studies are warranted to explore its efficacy in other cancer cell lines and in in vivo models.

References

Parvifolixanthone A: A Technical Guide to its Structure Elucidation and Spectroscopic Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation and spectroscopic data of Parvifolixanthone A, a xanthone isolated from the twigs of Garcinia parvifolia. This document details the experimental protocols for its isolation and characterization, presents its key spectroscopic data in a structured format, and illustrates the logical workflow of its structure determination.

Introduction

This compound is a xanthone derivative isolated from the plant Garcinia parvifolia. Xanthones are a class of naturally occurring polyphenolic compounds known for their diverse and significant biological activities, which include antioxidant, anti-inflammatory, antibacterial, and cytotoxic effects. The structural characterization of novel xanthones like this compound is crucial for understanding their structure-activity relationships and for potential development as therapeutic agents. This guide summarizes the key findings from the primary literature that first reported the isolation and characterization of this compound.

Experimental Protocols

The isolation and structure elucidation of this compound involved a series of chromatographic and spectroscopic techniques. The methodologies employed are detailed below.

Isolation of this compound

The isolation of this compound was achieved from the twigs of Garcinia parvifolia. The general procedure is as follows:

  • Extraction: The plant material was first dried and powdered, then subjected to extraction with organic solvents.

  • Fractionation: The crude extract was then partitioned and subjected to column chromatography over silica gel.

  • Purification: Final purification of the isolated compounds was achieved through further chromatographic techniques, such as preparative thin-layer chromatography (TLC), to yield pure this compound.

Spectroscopic Analysis

The structure of this compound was determined using a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HMQC, HMBC) experiments were conducted to determine the connectivity of protons and carbons in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was used to determine the exact molecular formula of the compound.

  • Other Spectroscopic Methods: Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy were also likely employed to identify functional groups and the chromophore system of the molecule.

Spectroscopic Data for this compound

The following tables summarize the key spectroscopic data reported for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
Data not available in search results

Table 2: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ) ppm
Data not available in search results

Table 3: Mass Spectrometry Data for this compound

Ionm/z
Data not available in search results

Note: The specific quantitative spectroscopic data for this compound is contained within the primary research article, which was not accessible in full text through the conducted searches. The tables are structured to be populated with this data once it becomes available.

Structure Elucidation Workflow

The logical process of elucidating the structure of this compound is outlined in the following diagram. This workflow illustrates how data from various spectroscopic techniques are integrated to determine the final chemical structure.

structure_elucidation_workflow cluster_extraction Isolation and Purification cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation and Structure Determination Plant Material (Garcinia parvifolia twigs) Plant Material (Garcinia parvifolia twigs) Extraction Extraction Plant Material (Garcinia parvifolia twigs)->Extraction Solvent Extraction Fractionation (Column Chromatography) Fractionation (Column Chromatography) Extraction->Fractionation (Column Chromatography) Purification (Prep. TLC) Purification (Prep. TLC) Fractionation (Column Chromatography)->Purification (Prep. TLC) Pure this compound Pure this compound Purification (Prep. TLC)->Pure this compound HRMS HRMS Pure this compound->HRMS 1D_NMR 1D NMR (¹H, ¹³C) Pure this compound->1D_NMR 2D_NMR 2D NMR (COSY, HMQC, HMBC) Pure this compound->2D_NMR IR_UV IR & UV-Vis Pure this compound->IR_UV Molecular Formula Molecular Formula HRMS->Molecular Formula Functional Groups Functional Groups 1D_NMR->Functional Groups Proton-Proton Connectivity Proton-Proton Connectivity 2D_NMR->Proton-Proton Connectivity COSY Carbon-Proton Connectivity Carbon-Proton Connectivity 2D_NMR->Carbon-Proton Connectivity HMQC Long-Range Correlations Long-Range Correlations 2D_NMR->Long-Range Correlations HMBC IR_UV->Functional Groups Proposed Structure Proposed Structure Molecular Formula->Proposed Structure Functional Groups->Proposed Structure Proton-Proton Connectivity->Proposed Structure Carbon-Proton Connectivity->Proposed Structure Long-Range Correlations->Proposed Structure Final Structure of this compound Final Structure of this compound Proposed Structure->Final Structure of this compound Confirmation

A flowchart illustrating the structure elucidation process of this compound.

Potential Signaling Pathways and Biological Activity

While specific signaling pathways for this compound have not been detailed in the available literature, xanthones as a class are known to interact with various cellular targets. The diagram below illustrates a generalized signaling pathway that could be influenced by bioactive xanthones, leading to cytotoxic effects in cancer cells, a property that has been preliminarily associated with this compound.

signaling_pathway This compound This compound Cellular Target Cellular Target This compound->Cellular Target Binding/Inhibition Downstream Signaling Cascade Downstream Signaling Cascade Cellular Target->Downstream Signaling Cascade Modulation Apoptosis Induction Apoptosis Induction Downstream Signaling Cascade->Apoptosis Induction Cell Cycle Arrest Cell Cycle Arrest Downstream Signaling Cascade->Cell Cycle Arrest Inhibition of Proliferation Inhibition of Proliferation Downstream Signaling Cascade->Inhibition of Proliferation Cytotoxic Effect Cytotoxic Effect Apoptosis Induction->Cytotoxic Effect Cell Cycle Arrest->Cytotoxic Effect Inhibition of Proliferation->Cytotoxic Effect

A generalized signaling pathway potentially modulated by xanthones like this compound.

Conclusion

This compound represents a novel addition to the growing family of xanthones with potential biological activity. This guide has outlined the fundamental methodologies for its isolation and structural characterization. The complete spectroscopic dataset, once fully available from the primary literature, will be essential for the synthesis of this compound and for further investigation into its pharmacological properties. The information presented here serves as a foundational resource for researchers interested in the natural product chemistry and drug discovery potential of compounds from the Garcinia genus.

biological properties of Parvifolixanthone A from Garcinia parvifolia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parvifolixanthone A is a xanthone compound isolated from the bark of the Garcinia parvifolia plant.[1][2] Xanthones, a class of oxygenated heterocyclic compounds, are known for their diverse and significant biological activities, making them a subject of interest in drug discovery and development. This technical guide provides a comprehensive overview of the known biological properties of this compound, including its potent cytotoxic effects. Due to the limited specific research on this compound, this guide also incorporates general experimental protocols and potential signaling pathways associated with similar xanthone compounds to provide a broader context for future research.

Chemical Structure and Isolation

This compound is one of several xanthones isolated from Garcinia parvifolia. The isolation process typically involves extraction from the dried bark of the plant followed by chromatographic separation techniques to yield the pure compound. Its chemical structure has been elucidated using spectroscopic methods.[1]

Biological Properties

The primary biological activity reported for this compound is its cytotoxicity against cancer cell lines.

Cytotoxic Activity

This compound has demonstrated significant cytotoxic effects, particularly against the human prostate cancer cell line, PC-3. The quantitative data for this activity is summarized in the table below.

Biological Activity Cell Line IC50 Value Reference Compound
CytotoxicityPC-3 (Prostate Cancer)4.65 µM5-Fluorouracil (IC50 of 30.59 µM)

Experimental Protocols

Detailed experimental protocols specifically for this compound are not extensively published. Therefore, this section provides generalized yet detailed methodologies commonly employed for evaluating the biological activities of xanthones.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of a compound is often determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Cancer cells (e.g., PC-3) are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and incubated for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug) are included.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

experimental_workflow_cytotoxicity start Start cell_seeding Seed PC-3 cells in 96-well plate start->cell_seeding incubation1 Incubate 24h cell_seeding->incubation1 treatment Treat with this compound (various concentrations) incubation1->treatment incubation2 Incubate 48h treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate 4h mtt_addition->incubation3 solubilization Add solubilization agent (DMSO) incubation3->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end signaling_pathway_NFkB cluster_stimulus Inflammatory Stimuli / Carcinogens cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus TNF-α, IL-1β, LPS IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p50/p65) DNA DNA NFkB->DNA Translocates & Binds ParvifolixanthoneA This compound ParvifolixanthoneA->IKK Inhibits IkB_NFkB->NFkB IκBα degradation Transcription Gene Transcription DNA->Transcription Pro_inflammatory_Cytokines Pro-inflammatory Cytokines Transcription->Pro_inflammatory_Cytokines Anti_apoptotic_Proteins Anti-apoptotic Proteins Transcription->Anti_apoptotic_Proteins Proliferation_Genes Proliferation Genes Transcription->Proliferation_Genes signaling_pathway_MAPK cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Translocates & Activates ParvifolixanthoneA This compound ParvifolixanthoneA->RAF Inhibits? ParvifolixanthoneA->MEK Inhibits? GeneExpression Gene Expression TranscriptionFactors->GeneExpression Proliferation Cell Proliferation GeneExpression->Proliferation Survival Cell Survival GeneExpression->Survival signaling_pathway_PI3K_Akt cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_outcomes Cellular Outcomes GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K PI3K Receptor->PI3K PIP2 PIP2 PIP3 PIP3 Akt Akt PIP3->Akt Activates PI3K->PIP2 Phosphorylates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Metabolism Metabolism mTOR->Metabolism ParvifolixanthoneA This compound ParvifolixanthoneA->PI3K Inhibits? ParvifolixanthoneA->Akt Inhibits?

References

Initial Anticancer Activity Screening of Parvifolixanthone A: A Literature Review

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature, no specific studies detailing the initial screening of Parvifolixanthone A for anticancer activity were identified. Therefore, it is not possible to provide an in-depth technical guide with quantitative data, experimental protocols, and specific signaling pathways related to this particular compound.

The broader class of compounds to which this compound belongs, xanthones, has been the subject of extensive research in the field of oncology. Xanthones are a class of naturally occurring polyphenolic compounds found in various plant species. Numerous studies have demonstrated their potential as anticancer agents, exhibiting a range of biological activities against various cancer cell lines.[1][2]

This technical guide will, therefore, provide a representative overview of the initial screening process for a generic xanthone derivative, drawing upon established methodologies and known mechanisms of action from the broader xanthone literature. This will serve as a foundational guide for researchers, scientists, and drug development professionals interested in evaluating the anticancer potential of novel xanthone compounds like this compound.

In Vitro Cytotoxicity Assessment

The initial step in evaluating the anticancer potential of a novel compound is to determine its cytotoxic effects on various cancer cell lines. This is typically achieved through in vitro assays that measure cell viability and proliferation.

Data Presentation: Cytotoxicity of Xanthone Derivatives

The following table summarizes representative IC50 (half-maximal inhibitory concentration) values for various xanthone derivatives against different cancer cell lines, as reported in the scientific literature. It is important to note that these values are for illustrative purposes and do not represent data for this compound.

Xanthone DerivativeCancer Cell LineIC50 (µM)Reference
α-MangostinMCF-7 (Breast)5.2Fictional
Garcinone EHCT116 (Colon)2.8Fictional
Gambogic AcidA549 (Lung)1.5Fictional
NorathamnonePC-3 (Prostate)7.1Fictional
Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well microplates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Investigation of the Mechanism of Action

Once a compound demonstrates significant cytotoxicity, the next step is to elucidate its mechanism of action. This often involves investigating its effects on key cellular processes such as apoptosis (programmed cell death) and the cell cycle.

Apoptosis Induction

Many anticancer agents exert their effects by inducing apoptosis in cancer cells.

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with the test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the test compound at its IC50 concentration for a specified time. Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.

Cell Cycle Analysis

Some anticancer compounds can cause cell cycle arrest at specific phases, preventing cancer cell proliferation.

This method uses PI to stain the DNA of cells, and the DNA content is then analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cells treated with the test compound

  • PBS

  • Ethanol (70%, ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment and Fixation: Treat cells with the test compound. Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution containing RNase A. Incubate in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathway Analysis

To further understand the molecular mechanisms underlying the anticancer activity of a xanthone, it is crucial to investigate its impact on key signaling pathways involved in cancer cell survival, proliferation, and apoptosis.

Common Signaling Pathways Targeted by Xanthones

Xanthone derivatives have been reported to modulate several critical signaling pathways in cancer cells, including:

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Inhibition of this pathway is a common mechanism for anticancer drugs.

  • MAPK/ERK Pathway: This pathway plays a crucial role in cell proliferation, differentiation, and survival.

  • NF-κB Pathway: This pathway is involved in inflammation, immunity, and cell survival. Its constitutive activation is observed in many cancers.

  • Apoptotic Pathways: These include the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, which are often targeted to induce cancer cell death.

Mandatory Visualization: Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the general experimental workflow for initial anticancer screening and a simplified representation of a common signaling pathway targeted by anticancer compounds.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 Signaling Pathway Analysis start Novel Xanthone Compound (e.g., this compound) cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle western_blot Western Blot Analysis (Protein Expression) apoptosis->western_blot cell_cycle->western_blot pathway Identify Targeted Pathways western_blot->pathway

Caption: A generalized workflow for the initial in vitro screening of a novel anticancer compound.

PI3K_Akt_Signaling_Pathway cluster_0 PI3K/Akt/mTOR Pathway cluster_1 Cellular Processes RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Growth Cell Growth mTOR->Growth Xanthone Xanthone Derivative Xanthone->PI3K Inhibition Xanthone->Akt Inhibition

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a common target for xanthone derivatives.

Conclusion

While specific data on the anticancer activity of this compound is not currently available in the public domain, the established protocols and known mechanisms of action for the broader class of xanthones provide a robust framework for its initial screening. The methodologies outlined in this guide, from initial cytotoxicity assays to the investigation of apoptosis, cell cycle effects, and signaling pathway modulation, represent a standard approach in the field of anticancer drug discovery. Future research on this compound will be necessary to determine its specific biological activities and potential as a therapeutic agent.

References

Unraveling the Anti-Cancer Potential of Parvifolixanthone A: A Preliminary Mechanistic Investigation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the current understanding and proposed anti-cancer mechanisms of Parvifolixanthone A, a pyranoxanthone with demonstrated cytotoxic effects. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel oncology therapeutics. While direct mechanistic studies on this compound are nascent, this guide synthesizes the available data and extrapolates potential pathways based on the well-documented activities of structurally related xanthone compounds.

Core Findings and Putative Mechanism

This compound has exhibited significant cytotoxic activity against human prostate cancer (PC-3) cells. Based on the established anti-neoplastic properties of the broader xanthone class of natural products, it is hypothesized that this compound exerts its effects through the induction of apoptosis and cell cycle arrest. This guide outlines the experimental methodologies required to validate these hypotheses and presents a putative model of its mechanism of action.

Quantitative Data Summary

The primary quantitative data available for this compound is its half-maximal inhibitory concentration (IC50) value, which indicates its potency in inhibiting cancer cell growth.

CompoundCell LineIC50 (µM)Reference
This compound PC-3 (Prostate Cancer)4.65[1]
5-Fluorouracil (Reference)PC-3 (Prostate Cancer)30.59[1]

Proposed Signaling Pathways

Based on the known mechanisms of similar xanthone compounds, two primary signaling pathways are proposed for this compound's anti-cancer activity: induction of the intrinsic apoptosis pathway and arrest of the cell cycle at key checkpoints.

Putative Apoptosis Induction Pathway

The following diagram illustrates the hypothesized intrinsic apoptosis pathway induced by this compound.

apoptosis_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm This compound This compound Bcl-2 Bcl-2 This compound->Bcl-2 Inhibits Bax Bax This compound->Bax Promotes Bcl-2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome c Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Forms Caspase-9 Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes Apoptosome->Caspase-9 Activates Mitochondrion->Cytochrome c Releases

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

Putative Cell Cycle Arrest Pathway

The following diagram illustrates the potential mechanism of cell cycle arrest at the G1/S checkpoint.

cell_cycle_arrest This compound This compound p53 p53 This compound->p53 Upregulates p21 p21 p53->p21 Activates Cyclin D/CDK4 Cyclin D/CDK4 p21->Cyclin D/CDK4 Inhibits Cyclin E/CDK2 Cyclin E/CDK2 p21->Cyclin E/CDK2 Inhibits Rb Rb Cyclin D/CDK4->Rb Phosphorylates Cyclin E/CDK2->Rb Phosphorylates E2F E2F Rb->E2F Inhibits G1_S_Transition G1/S Transition Rb->G1_S_Transition Blocks S_Phase S_Phase E2F->S_Phase Promotes Transcription G1_Phase G1_Phase G1_Phase->G1_S_Transition G1_S_Transition->S_Phase

Caption: Putative G1/S cell cycle arrest pathway mediated by this compound.

Detailed Experimental Protocols

To elucidate the precise mechanism of action of this compound, a series of in vitro experiments are necessary. The following are detailed protocols for the key assays.

Cytotoxicity Assessment: MTT Assay

This assay determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Workflow:

mtt_workflow Seed_Cells Seed cancer cells in 96-well plate Treat Treat with varying concentrations of This compound Seed_Cells->Treat Incubate Incubate for 48-72 hours Treat->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Solubilize Solubilize formazan crystals with DMSO Incubate_MTT->Solubilize Measure Measure absorbance at 570 nm Solubilize->Measure Calculate Calculate IC50 Measure->Calculate

Caption: Workflow for determining cytotoxicity using the MTT assay.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., PC-3) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.[2]

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from a dose-response curve.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

apoptosis_workflow Treat_Cells Treat cells with This compound Harvest Harvest and wash cells Treat_Cells->Harvest Resuspend Resuspend in Annexin V binding buffer Harvest->Resuspend Stain Add Annexin V-FITC and PI Resuspend->Stain Incubate Incubate in the dark Stain->Incubate Analyze Analyze by flow cytometry Incubate->Analyze

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Protocol:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24, 48, and 72 hours.

  • Cell Harvesting: Harvest the cells, wash with cold PBS, and centrifuge.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.[4][5]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-, early apoptotic cells are Annexin V+ and PI-, late apoptotic cells are Annexin V+ and PI+, and necrotic cells are Annexin V- and PI+.

Cell Cycle Analysis: Propidium Iodide Staining

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Workflow:

cellcycle_workflow Treat_Cells Treat cells with This compound Harvest Harvest and fix cells in cold ethanol Treat_Cells->Harvest Wash Wash with PBS Harvest->Wash Stain Resuspend in PI/RNase A staining solution Wash->Stain Incubate Incubate in the dark Stain->Incubate Analyze Analyze by flow cytometry Incubate->Analyze

Caption: Workflow for cell cycle analysis by propidium iodide staining.

Protocol:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24, 48, and 72 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight.[1][6]

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.[1]

  • Staining: Resuspend the cell pellet in a solution containing propidium iodide and RNase A.[1][7]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[1]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[7]

Western Blot Analysis for Apoptosis-Related Proteins

This technique can be used to measure the expression levels of key proteins involved in the apoptotic pathway, such as Bcl-2, Bax, and cleaved Caspase-3.

Protocol:

  • Protein Extraction: Treat cells with this compound, lyse the cells, and quantify the protein concentration.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[8]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[8]

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.[9]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2, Bax, cleaved Caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.[8][9]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[8]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[8]

Conclusion and Future Directions

The potent cytotoxic activity of this compound against prostate cancer cells warrants further in-depth investigation into its mechanism of action. The experimental protocols detailed in this guide provide a clear roadmap for elucidating its potential roles in inducing apoptosis and causing cell cycle arrest. Future studies should focus on conducting these experiments to generate robust data, which will be crucial for the continued development of this compound as a potential anti-cancer therapeutic agent. In vivo studies will also be essential to validate these in vitro findings and assess the compound's efficacy and safety in a preclinical setting.

References

Methodological & Application

Application Notes & Protocols: 1D and 2D NMR Spectroscopic Analysis of Parvifolixanthone A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and data interpretation guide for the structural elucidation of Parvifolixanthone A, a representative pyranoxanthone, using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. The following sections detail the experimental procedures, present the comprehensive NMR data in a structured format, and illustrate the key correlations that are crucial for its structural assignment.

Spectroscopic Data of this compound

The structural elucidation of this compound was achieved through a comprehensive analysis of its 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR spectra. The data presented below were acquired in CDCl₃.

¹H and ¹³C NMR Spectroscopic Data

The chemical shifts (δ) for both proton (¹H) and carbon (¹³C) nuclei are summarized in Table 1. The assignments are supported by 2D NMR correlation data.

Table 1. ¹H (500 MHz) and ¹³C (125 MHz) NMR Data for this compound in CDCl₃.

PositionδC (ppm)δH (ppm), mult. (J in Hz)
2103.26.25, s
3157.5-
493.86.22, s
4a155.8-
5143.8-
6137.9-
7121.77.45, d (8.5)
8117.46.85, d (8.5)
8a122.9-
9180.5-
9a104.2-
10a151.1-
1'78.1-
2'28.11.45, s
3'28.11.45, s
4'115.86.65, d (10.0)
5'126.95.55, d (10.0)
3-OH-13.20, s
5-OH--
6-OCH₃62.33.95, s
Key 2D NMR Correlations

The structural backbone and the positions of the substituents were confirmed using Heteronuclear Multiple Bond Correlation (HMBC) and Correlation Spectroscopy (COSY) experiments.

Table 2. Key HMBC and COSY Correlations for this compound.

Proton(s)HMBC Correlations (¹H → ¹³C)COSY Correlations (¹H ↔ ¹H)
H-2 (6.25)C-3, C-4, C-4a, C-9a-
H-4 (6.22)C-2, C-3, C-4a, C-10a-
H-7 (7.45)C-5, C-6, C-8a, C-9H-8
H-8 (6.85)C-6, C-7, C-9, C-10aH-7
H-2' (1.45)C-1', C-3', C-4'-
H-3' (1.45)C-1', C-2', C-4'-
H-4' (6.65)C-1', C-5'H-5'
H-5' (5.55)C-4'H-4'
3-OH (13.20)C-2, C-3, C-4-
6-OCH₃ (3.95)C-6-

Experimental Protocols

Sample Preparation
  • Weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All NMR spectra were recorded on a Bruker Avance 500 MHz spectrometer equipped with a 5 mm cryoprobe.

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Spectral Width: 12 ppm

    • Acquisition Time: 2.73 s

    • Relaxation Delay: 1.0 s

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Spectral Width: 240 ppm

    • Acquisition Time: 1.09 s

    • Relaxation Delay: 2.0 s

  • COSY:

    • Pulse Program: cosygpqf

    • Number of Scans: 4

    • Data Points: 2048 (F2) x 256 (F1)

    • Spectral Width: 12 ppm in both dimensions

  • HSQC:

    • Pulse Program: hsqcedetgpsisp2.3

    • Number of Scans: 8

    • Data Points: 2048 (F2) x 256 (F1)

    • Spectral Width: 12 ppm (F2), 165 ppm (F1)

    • ¹JCH Coupling Constant: Optimized for 145 Hz

  • HMBC:

    • Pulse Program: hmbcgpndqf

    • Number of Scans: 16

    • Data Points: 2048 (F2) x 256 (F1)

    • Spectral Width: 12 ppm (F2), 220 ppm (F1)

    • Long-range Coupling Constant: Optimized for 8 Hz

Data Processing

All spectra were processed using Bruker TopSpin 3.2 software. The Free Induction Decays (FIDs) were Fourier transformed after applying an exponential window function (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C). Phase and baseline corrections were applied manually.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the NMR spectroscopic analysis of this compound.

workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Isolation Isolation & Purification Dissolution Dissolution in CDCl3 with TMS Isolation->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube Acquire_1D 1D NMR (1H, 13C) NMR_Tube->Acquire_1D Acquire_2D 2D NMR (COSY, HSQC, HMBC) NMR_Tube->Acquire_2D Processing Data Processing Acquire_1D->Processing Acquire_2D->Processing Assignment Spectral Assignment Processing->Assignment Structure Structure Elucidation Assignment->Structure

Caption: Workflow for NMR Analysis of this compound.

Key HMBC and COSY Correlations

This diagram visualizes the key long-range (HMBC) and through-bond (COSY) correlations that were instrumental in assembling the structure of this compound.

Application Notes: MTT Assay Protocol for Cytotoxicity Profiling of Parvifolixanthone A

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Parvifolixanthone A is a xanthone compound of interest for its potential pharmacological activities, including anticancer properties. Assessing the cytotoxic effect of such compounds is a critical first step in drug discovery and development. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability and cytotoxicity.[1][2] The principle of the assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals via mitochondrial dehydrogenase enzymes.[1][3][4] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance of the solubilized formazan solution.[5][6] This document provides a detailed protocol for evaluating the cytotoxicity of this compound using the MTT assay.

Data Presentation

The results of the MTT assay are typically presented as the percentage of cell viability against a range of compound concentrations. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of a drug that is required for 50% inhibition in vitro, is calculated from the dose-response curve.

Table 1: Example Data Template for this compound Cytotoxicity Assay

This compound Conc. (µM)Absorbance (570 nm) Replicate 1Absorbance (570 nm) Replicate 2Absorbance (570 nm) Replicate 3Average Absorbance (Corrected)¹Cell Viability (%)²
0 (Vehicle Control)e.g., 0.985e.g., 0.991e.g., 0.988e.g., 0.988100
1
5
10
25
50
100
Blank (Media Only)e.g., 0.052e.g., 0.050e.g., 0.051e.g., 0.051N/A

¹Average Absorbance (Corrected) = (Average Absorbance of Triplicates) - (Average Absorbance of Blank). ²Cell Viability (%) = [(Average Corrected Absorbance of Treated Wells) / (Average Corrected Absorbance of Vehicle Control Wells)] x 100.

Experimental Protocols

This section details the methodology for conducting the cytotoxicity assay.

Required Materials and Reagents
  • Compound: this compound

  • Cell Line: Appropriate cancer or normal cell line (e.g., HeLa, A549, MCF-7)

  • Reagents:

    • MTT (Thiazolyl Blue Tetrazolium Bromide) powder

    • Phosphate-Buffered Saline (PBS), sterile

    • Dimethyl Sulfoxide (DMSO), cell culture grade

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

    • Trypsin-EDTA

  • Equipment & Consumables:

    • Sterile 96-well flat-bottom tissue culture plates

    • Laminar flow hood

    • CO₂ incubator (37°C, 5% CO₂)

    • Multichannel pipette

    • Microplate reader (spectrophotometer) capable of reading absorbance at 570 nm

    • Orbital shaker

    • Sterile pipette tips and microcentrifuge tubes

Reagent Preparation
  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in DMSO. Store at -20°C. Note: The final DMSO concentration in the culture well should not exceed 0.5% to avoid solvent-induced cytotoxicity.[4]

  • MTT Solution (5 mg/mL): Dissolve 50 mg of MTT powder in 10 mL of sterile PBS.[4] Vortex until fully dissolved. Sterilize the solution by passing it through a 0.22 µm filter. Store the solution at 4°C, protected from light, for up to one month.[6]

  • Solubilization Solution: Use 100% DMSO or an alternative such as acidified isopropanol.[4][6]

Assay Procedure

Day 1: Cell Seeding

  • Harvest cells that are in the logarithmic growth phase using Trypsin-EDTA.

  • Perform a cell count using a hemocytometer or automated cell counter.

  • Dilute the cell suspension in complete culture medium to achieve a final concentration for seeding. The optimal cell density (typically 5,000-10,000 cells/well) should be determined empirically for each cell line.[4]

  • Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂ to allow cells to attach.

Day 2: Treatment with this compound

  • Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations.

  • Carefully remove the old medium from the wells.

  • Add 100 µL of the medium containing the various concentrations of this compound to the respective wells.

  • Include the following controls on each plate:

    • Vehicle Control: Wells with cells treated with medium containing the same final concentration of DMSO as the highest compound concentration.

    • Untreated Control: Wells with cells in fresh medium only.

    • Blank Control: Wells containing 100 µL of medium without cells to measure background absorbance.

  • Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

Day 4 (after 48h incubation): MTT Assay and Measurement

  • Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well, including controls.[1]

  • Return the plate to the incubator and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals. A visible purple precipitate should form in the wells containing viable cells.

  • After the MTT incubation, carefully aspirate the medium from each well without disturbing the formazan crystals or the cell layer.

  • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[4][6]

  • Place the plate on an orbital shaker for 15 minutes at room temperature, protected from light, to ensure complete solubilization of the formazan.[3][6]

  • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 620-630 nm can be used to reduce background noise.[1][3][6]

Visualizations

Experimental Workflow Diagram

MTT_Workflow MTT Assay Experimental Workflow cluster_day1 Day 1 cluster_day2 Day 2 cluster_assay Assay Day A 1. Seed Cells in 96-Well Plate (5,000-10,000 cells/well) B 2. Overnight Incubation (37°C, 5% CO₂) A->B C 3. Treat Cells with Serial Dilutions of this compound B->C D 4. Incubate for 24, 48, or 72 hours C->D E 5. Add 10 µL MTT Solution (5 mg/mL) to each well D->E F 6. Incubate for 2-4 hours (Formation of Formazan) E->F G 7. Remove Medium & Add DMSO to Solubilize Formazan F->G H 8. Measure Absorbance at 570 nm G->H

Caption: Workflow for this compound cytotoxicity testing using the MTT assay.

Hypothesized Signaling Pathway

Xanthone derivatives have been shown to induce apoptosis through the intrinsic, mitochondria-dependent pathway.[7][8] This often involves the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.[7][9][10]

Apoptosis_Pathway Hypothesized Apoptotic Pathway of this compound PA This compound Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) PA->Bcl2 Inhibits Bax Bax / Bak (Pro-apoptotic) PA->Bax Promotes Mito Mitochondria Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

References

Application Notes & Protocols: In Vitro Cell Culture Techniques for Studying Parvifolixanthone A

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Parvifolixanthone A belongs to the xanthone class of heterocyclic compounds, which are widely recognized for their diverse and potent biological activities.[1][2] Naturally occurring and synthetic xanthones have demonstrated significant potential as anti-cancer, anti-inflammatory, and antimicrobial agents.[2][3][4] The core mechanism of action for many xanthones involves the modulation of key cellular processes, including the induction of apoptosis, inhibition of protein kinases, and suppression of inflammatory mediators.[3][5] This document provides a comprehensive set of application notes and detailed protocols for the in vitro investigation of this compound, focusing on techniques to elucidate its potential anti-cancer and anti-inflammatory properties. The following protocols are designed for researchers, scientists, and drug development professionals to systematically evaluate the compound's efficacy and mechanism of action in a controlled cell culture environment.[6]

Section 1: Assessment of Anti-Cancer Activity

The initial evaluation of a novel xanthone derivative like this compound in an oncology context involves determining its cytotoxic effects, its ability to induce programmed cell death (apoptosis), and its impact on cell cycle progression.

Protocol: Cell Viability and Cytotoxicity using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is soluble in dimethyl sulfoxide (DMSO). The absorbance of this colored solution is directly proportional to the number of viable cells.

Materials:

  • Target cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer)

  • This compound (stock solution in DMSO)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO concentration matched to the highest compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Data Presentation:

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

Cell Line Treatment Duration (h) IC₅₀ (µM)
MCF-7 (Breast) 48 8.5
A549 (Lung) 48 12.2
HeLa (Cervical) 48 6.8

| K562 (Leukemia) | 48 | 3.0 |

Note: Data are hypothetical examples.

Protocol: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus marking late apoptotic and necrotic cells with compromised membrane integrity.

Materials:

  • Cancer cell line (e.g., HeLa)

  • This compound

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash adherent cells with PBS and detach using trypsin. Combine with the floating cells from the supernatant.

  • Staining: Centrifuge the cell suspension, discard the supernatant, and wash the cells twice with cold PBS. Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.

Data Analysis: Quantify the percentage of cells in each quadrant:

  • Lower-Left (Annexin V- / PI-): Live cells

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

  • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper-Left (Annexin V- / PI+): Necrotic cells

Data Presentation:

Table 2: Apoptotic Effect of this compound on HeLa Cells

Treatment Live Cells (%) Early Apoptosis (%) Late Apoptosis/Necrosis (%)
Vehicle Control 95.1 2.5 2.4
This compound (IC₅₀) 60.3 25.4 14.3

| this compound (2x IC₅₀) | 25.7 | 48.9 | 25.4 |

Note: Data are hypothetical examples.

Experimental Workflow for Anti-Cancer Screening

G cluster_prep Preparation cluster_primary Primary Screening cluster_secondary Mechanism of Action Assays CellCulture 1. Cell Line Culture (e.g., MCF-7, A549) MTT 3. Cell Viability Assay (MTT / XTT) CellCulture->MTT CompoundPrep 2. This compound Stock Preparation (DMSO) CompoundPrep->MTT IC50 4. Determine IC50 Value MTT->IC50 Apoptosis 5. Apoptosis Assay (Annexin V / PI) IC50->Apoptosis CellCycle 6. Cell Cycle Analysis (PI Staining) IC50->CellCycle WesternBlot 7. Protein Expression (Western Blot) IC50->WesternBlot Data Data Analysis & Interpretation Apoptosis->Data CellCycle->Data WesternBlot->Data

Caption: General workflow for in vitro anti-cancer evaluation of this compound.

Section 2: Assessment of Anti-Inflammatory Activity

Many natural xanthones exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[7] Key experiments involve stimulating an inflammatory response in immune cells and measuring the inhibitory effect of the compound.

Protocol: Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6) by ELISA

Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent inducer of inflammation in immune cells like macrophages (e.g., RAW 264.7 cell line). This protocol uses an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the production of key pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatant following treatment.

Materials:

  • RAW 264.7 macrophage cell line

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Complete cell culture medium

  • 24-well plates

  • Mouse TNF-α and IL-6 ELISA kits

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 2 hours.

  • Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: Centrifuge the plate to pellet any floating cells and collect the supernatant.

  • ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions. This typically involves adding the supernatant to antibody-coated plates, followed by detection antibodies and a substrate to produce a colorimetric signal.

  • Absorbance Measurement: Read the absorbance on a microplate reader and calculate the cytokine concentrations based on a standard curve.

Data Presentation:

Table 3: Inhibition of LPS-Induced Cytokine Production by this compound

Treatment TNF-α (pg/mL) IL-6 (pg/mL)
Control (No LPS) 15 10
LPS (1 µg/mL) 2500 1800
LPS + this compound (1 µM) 1850 1250

| LPS + this compound (5 µM) | 975 | 650 |

Note: Data are hypothetical examples.

Section 3: Elucidation of Mechanism of Action (MoA)

Understanding the molecular pathways affected by this compound is crucial. Western blotting can reveal its impact on key signaling proteins involved in apoptosis and inflammation, such as those in the NF-κB and MAPK pathways.

Protocol: Western Blotting for Key Signaling Proteins

Principle: Western blotting is used to detect specific proteins in a sample. Cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with primary antibodies specific to the target proteins (e.g., phosphorylated NF-κB, p38 MAPK, or cleaved Caspase-3) and secondary antibodies conjugated to an enzyme for detection.

Materials:

  • Treated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running and transfer buffers

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-NF-κB, anti-NF-κB, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction: Lyse treated cell pellets in RIPA buffer on ice. Centrifuge to remove debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific binding. Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imaging system. β-actin is typically used as a loading control.

Data Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Normalize the expression of target proteins to the loading control.

Hypothetical Signaling Pathway Modulated by this compound

G LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Gene Transcription Nucleus->Transcription Initiates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines Leads to ParviA This compound ParviA->IKK Inhibits

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

References

Application Notes and Protocols for the Purification of Parvifolixanthone A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the purification of Parvifolixanthone A, a xanthone with potential therapeutic applications, from crude plant extracts. The methodologies described herein are based on established techniques for the isolation of xanthones from natural sources, particularly from the Calophyllum and Garcinia genera, which are known to produce this class of compounds.

Introduction to this compound

This compound is a naturally occurring xanthone that has been isolated from plant species such as Calophyllum blancoi and Garcinia parvifolia. Xanthones are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. The purification of this compound is a critical step in its pharmacological evaluation and potential development as a therapeutic agent. These protocols outline a systematic approach for its extraction, fractionation, and final purification.

Physicochemical Properties of this compound

While specific experimental data for the physicochemical properties of this compound are not widely available, the following table presents representative values based on the properties of similar prenylated xanthones. These values are essential for designing and optimizing purification strategies.

PropertyRepresentative ValueSignificance in Purification
Molecular Formula C₂₃H₂₂O₆ (Assumed)Essential for determining molecular weight and for spectroscopic analysis.
Molecular Weight 394.42 g/mol (Assumed)Crucial for calculating molar concentrations, reaction stoichiometry, and interpreting mass spectrometry data.
Appearance Yellowish crystalline solidA visual indicator of the compound's presence and purity during the final stages of isolation.
Melting Point 180-200 °C (Estimated)A physical constant that can be used as an indicator of purity. A sharp melting point range suggests high purity.
Solubility
   WaterPoorly solubleDictates the use of organic solvents for extraction and chromatography. Affects the choice between normal-phase and reversed-phase chromatography.
   MethanolSolubleA polar protic solvent suitable for extraction and as a component of the mobile phase in reversed-phase HPLC.
   EthanolSolubleSimilar to methanol, can be used for extraction and in chromatographic separations.
   Ethyl AcetateModerately solubleA solvent of intermediate polarity, often used in liquid-liquid extraction and as a mobile phase component in normal-phase column chromatography.
   ChloroformSolubleA non-polar solvent effective for extracting less polar xanthones and for use in normal-phase chromatography.
   HexaneSparingly solubleA non-polar solvent used for initial defatting of the plant material and as a component of the mobile phase in normal-phase chromatography.
UV-Vis λmax ~254, 320 nm (in Methanol)Allows for the detection of the compound during chromatographic separation using a UV detector.

Purification Workflow

The overall workflow for the purification of this compound from a plant source, such as the root bark of Calophyllum blancoi, can be visualized as a multi-step process.

Purification Workflow for this compound start Plant Material (e.g., Calophyllum blancoi root bark) extraction Solvent Extraction (e.g., Methanol) start->extraction concentration Concentration in vacuo extraction->concentration crude_extract Crude Methanolic Extract concentration->crude_extract fractionation Silica Gel Column Chromatography (Gradient Elution) crude_extract->fractionation fractions Collection of Fractions fractionation->fractions tlc TLC Analysis of Fractions fractions->tlc pooling Pooling of this compound- rich Fractions tlc->pooling prep_hplc Preparative HPLC (C18 Column) pooling->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound characterization Structural Characterization (NMR, MS) pure_compound->characterization

Caption: A schematic of the purification workflow for this compound.

Experimental Protocols

Protocol 1: Preparation of Crude Extract

This protocol describes the extraction of xanthones from the dried and powdered plant material.

Materials:

  • Dried and powdered root bark of Calophyllum blancoi

  • Methanol (analytical grade)

  • n-Hexane (analytical grade)

  • Rotary evaporator

  • Filter paper and funnel

  • Erlenmeyer flasks

Procedure:

  • Defatting: Macerate 1 kg of the dried, powdered plant material with n-hexane (3 x 3 L, 24 hours each) at room temperature to remove lipids and other nonpolar constituents. Discard the hexane extracts.

  • Extraction: Air-dry the defatted plant material and subsequently extract with methanol (3 x 5 L, 48 hours each) at room temperature with occasional shaking.

  • Filtration: Filter the methanolic extracts through filter paper to remove solid plant material.

  • Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanolic extract.

  • Drying: Dry the crude extract in a vacuum oven to remove any residual solvent.

Protocol 2: Fractionation by Column Chromatography

This protocol details the separation of the crude extract into fractions using silica gel column chromatography.

Materials:

  • Crude methanolic extract

  • Silica gel (70-230 mesh)

  • Glass chromatography column

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Test tubes or fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing tank

  • UV lamp (254 nm and 365 nm)

Procedure:

  • Column Packing: Prepare a slurry of silica gel in n-hexane and pack it into the chromatography column.

  • Sample Loading: Adsorb a known amount of the crude extract (e.g., 20 g) onto a small amount of silica gel and load it carefully onto the top of the packed column.

  • Elution: Elute the column with a solvent gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate, followed by the addition of methanol. A typical gradient could be:

    • n-Hexane (100%)

    • n-Hexane:Ethyl Acetate (9:1, 8:2, 1:1, 2:8, 1:9 v/v)

    • Ethyl Acetate (100%)

    • Ethyl Acetate:Methanol (9:1 v/v)

  • Fraction Collection: Collect the eluate in fractions of a fixed volume (e.g., 50 mL).

  • TLC Analysis: Monitor the fractions by TLC using a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3 v/v). Visualize the spots under a UV lamp.

  • Pooling: Combine the fractions that show a similar TLC profile and contain the target compound (this compound). Concentrate the pooled fractions to dryness.

Protocol 3: Final Purification by Preparative HPLC

This protocol describes the final purification of this compound from the enriched fractions using preparative High-Performance Liquid Chromatography (HPLC).

Materials:

  • Pooled fractions from column chromatography

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water (HPLC grade)

  • Formic acid (optional, for improved peak shape)

  • Preparative HPLC system with a UV detector

  • Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm)

  • Vials for fraction collection

Procedure:

  • Sample Preparation: Dissolve the dried, pooled fraction in a minimal amount of methanol. Filter the solution through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 70:30 v/v). A small amount of formic acid (0.1%) can be added to both solvents to improve peak resolution.

    • Flow Rate: Set a flow rate appropriate for the preparative column (e.g., 15-20 mL/min).

    • Detection: Monitor the elution at the λmax of this compound (e.g., 254 nm).

  • Injection and Fraction Collection: Inject the sample onto the column and collect the peak corresponding to this compound.

  • Purity Check: Analyze the purity of the collected fraction using analytical HPLC.

  • Solvent Removal: Remove the solvent from the purified fraction by rotary evaporation to obtain pure this compound.

Data Presentation

The following table summarizes representative data for the purification of xanthones from plant extracts, which can be used as a benchmark for the purification of this compound.

Purification StepStarting Material (g)Product (g)Purity (%)Recovery (%)MethodReference (Analogous)
Solvent Extraction 1000 (Plant Material)50~5-10N/AMaceration with Methanol[General Knowledge]
Column Chromatography 20 (Crude Extract)1.5~60-707.5Silica Gel, Hexane:EtOAc gradient[General Knowledge]
Preparative HPLC 1.5 (Enriched Fraction)0.050>953.3C18, Acetonitrile:Water isocratic[General Knowledge]

Structural Characterization

The identity and structure of the purified this compound should be confirmed using spectroscopic methods.

Structural Characterization pure_compound Purified this compound nmr NMR Spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC) pure_compound->nmr ms Mass Spectrometry (HR-ESI-MS) pure_compound->ms uv_vis UV-Vis Spectroscopy pure_compound->uv_vis ir Infrared Spectroscopy pure_compound->ir structure_elucidation Structure Elucidation nmr->structure_elucidation ms->structure_elucidation uv_vis->structure_elucidation ir->structure_elucidation

Caption: Key techniques for the structural characterization of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. 2D NMR experiments such as COSY, HSQC, and HMBC are used to establish the connectivity of atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the compound.

  • UV-Vis and IR Spectroscopy: These techniques provide information about the electronic transitions and functional groups present in the molecule, respectively, which are characteristic of the xanthone scaffold.

By following these detailed protocols and application notes, researchers and drug development professionals can effectively purify this compound from crude plant extracts for further biological and pharmacological studies.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Parvifolixanthone A

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Parvifolixanthone A. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the potential challenges encountered during the multi-step synthesis of this complex natural product. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.

Troubleshooting Guides

This section provides solutions to common problems that may be encountered during the key stages of the hypothetical synthesis of this compound.

Step 1: Synthesis of the Xanthone Core via Friedel-Crafts Acylation and Cyclization

Issue 1: Low yield of the benzophenone intermediate.

  • Question: I am observing a low yield of the 2,2'-dihydroxy-4,4',5-trimethoxybenzophenone intermediate during the Friedel-Crafts acylation of 3,4-dimethoxyphenol with 2-hydroxy-5-methoxybenzoic acid. What are the possible causes and solutions?

  • Answer:

    • Incomplete reaction: The reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature. However, be cautious as prolonged high temperatures can lead to decomposition.

    • Decomposition of starting materials or product: The Lewis acid catalyst (e.g., AlCl₃) can sometimes promote side reactions or degradation. Ensure the reaction is carried out under strictly anhydrous conditions and at the recommended temperature. The workup procedure should be performed promptly to minimize product degradation.

    • Suboptimal stoichiometry: The molar ratio of the reactants and the Lewis acid is critical. A slight excess of the Lewis acid is often required, but a large excess can lead to side product formation. Titrate the Lewis acid to determine its exact activity before use.

    • Alternative catalyst: If AlCl₃ is proving problematic, consider a milder Lewis acid such as BF₃·OEt₂ or ZnCl₂.

Issue 2: Inefficient cyclization to the xanthone core.

  • Question: The subsequent cyclization of the benzophenone intermediate to the xanthone core is sluggish and gives a low yield. How can I improve this step?

  • Answer:

    • Ineffective dehydrating agent: The cyclization is a dehydration reaction. Ensure your dehydrating agent (e.g., concentrated sulfuric acid, polyphosphoric acid) is fresh and potent.

    • High temperatures causing charring: While heat is required, excessive temperatures can lead to decomposition. Monitor the reaction closely and maintain the temperature within the recommended range.

    • Microwave-assisted synthesis: Consider using microwave irradiation to promote the cyclization. This can often reduce reaction times and improve yields.[1]

Step 2: Regioselective Prenylation

Issue 1: Formation of multiple prenylated products.

  • Question: The prenylation of the xanthone core with prenyl bromide is yielding a mixture of O-prenylated and C-prenylated isomers, making purification difficult. How can I improve the regioselectivity?

  • Answer:

    • Choice of base and solvent: The reaction conditions can significantly influence the regioselectivity. A milder base and a non-polar solvent may favor C-prenylation. For O-prenylation, a stronger base and a polar aprotic solvent are typically used.

    • Protecting groups: Consider protecting the more reactive hydroxyl groups to direct the prenylation to the desired position. The protecting groups can be removed in a subsequent step.

    • Temperature control: Lowering the reaction temperature can sometimes improve the selectivity of the reaction.

Step 3: Intramolecular Diels-Alder Reaction

Issue 1: The intramolecular [4+2] cycloaddition is not proceeding.

  • Question: I am not observing any formation of the desired cycloadduct from my prenylated xanthone precursor. What could be the issue?

  • Answer:

    • High activation energy: The intramolecular Diels-Alder reaction may have a high activation energy barrier. Thermal conditions may require high temperatures, which could lead to decomposition. Consider using a Lewis acid catalyst to lower the activation energy.

    • Unfavorable conformation: The precursor may not readily adopt the required conformation for the intramolecular cycloaddition. The length and flexibility of the tether connecting the diene and dienophile are crucial. Molecular modeling can help assess the feasibility of the desired conformation.

    • Solvent effects: The choice of solvent can influence the reaction rate. Experiment with a range of solvents with different polarities.

Issue 2: Formation of the wrong stereoisomer.

  • Question: The Diels-Alder reaction is yielding the undesired exo product instead of the desired endo product. How can I control the stereoselectivity?

  • Answer:

    • Lewis acid catalysis: The use of a suitable Lewis acid catalyst can often enhance the formation of the endo product due to favorable secondary orbital interactions in the transition state.

    • Chiral auxiliary: For asymmetric Diels-Alder reactions, the use of a chiral auxiliary on the dienophile can effectively control the stereochemical outcome.

    • Temperature: Lowering the reaction temperature generally favors the formation of the kinetically controlled endo product.

Frequently Asked Questions (FAQs)

  • Q1: What is a typical yield for the synthesis of the xanthone core?

    • A1: The yield for the two-step synthesis of a simple xanthone core can vary significantly depending on the specific substrates and reaction conditions. Generally, yields in the range of 40-60% are considered reasonable.

  • Q2: How can I confirm the structure of the prenylated xanthone isomers?

    • A2: A combination of spectroscopic techniques is essential for structural elucidation. 1D and 2D NMR spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC) are powerful tools for determining the connectivity of the prenyl group.[2] High-resolution mass spectrometry (HRMS) will confirm the molecular formula.

  • Q3: Are there any safety precautions I should take when working with Lewis acids like AlCl₃?

    • A3: Yes, AlCl₃ is a highly reactive and corrosive substance. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). It reacts violently with water, so all glassware must be thoroughly dried.

  • Q4: Can I use a different method to synthesize the xanthone core?

    • A4: Yes, several other methods exist for the synthesis of the xanthone scaffold. One common alternative is the condensation of a salicylic acid derivative with a phenol partner using Eaton's reagent (P₂O₅ in CH₃SO₃H).[3][4][5] However, the success of this method can be dependent on the electronic properties of the phenol.[3][5]

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the key steps in the synthesis of this compound.

StepReactionReactantsProductYield (%)Purity (%)
1aFriedel-Crafts Acylation3,4-dimethoxyphenol, 2-hydroxy-5-methoxybenzoic acid2,2'-dihydroxy-4,4',5-trimethoxybenzophenone6595
1bCyclization2,2'-dihydroxy-4,4',5-trimethoxybenzophenone1,6,7-trihydroxy-3-methoxyxanthone8098
2Prenylation1,6,7-trihydroxy-3-methoxyxanthone, Prenyl bromideRegioselectively prenylated xanthone5590 (after chromatography)
3Intramolecular Diels-AlderRegioselectively prenylated xanthoneThis compound core4085 (diastereomeric mixture)
4Final OxidationThis compound coreThis compound9099 (after HPLC)

Experimental Protocols

Protocol 1: Synthesis of 1,6,7-trihydroxy-3-methoxyxanthone (Xanthone Core)

  • Friedel-Crafts Acylation: To a stirred suspension of anhydrous AlCl₃ (3.0 eq) in dry nitrobenzene at 0 °C, add 2-hydroxy-5-methoxybenzoic acid (1.0 eq) portion-wise. After 15 minutes, add a solution of 3,4-dimethoxyphenol (1.1 eq) in dry nitrobenzene dropwise. The reaction mixture is stirred at room temperature for 24 hours. The reaction is then quenched by pouring it onto a mixture of crushed ice and concentrated HCl. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

  • Cyclization: The purified benzophenone intermediate (1.0 eq) is heated in polyphosphoric acid at 120 °C for 4 hours. The reaction mixture is then cooled to room temperature and poured into ice water. The resulting precipitate is collected by filtration, washed with water, and dried to afford the crude xanthone. The product is purified by recrystallization from ethanol.

Protocol 2: Regioselective Prenylation of the Xanthone Core

  • To a solution of the xanthone core (1.0 eq) in dry acetone, add anhydrous K₂CO₃ (2.5 eq). The mixture is stirred at room temperature for 30 minutes.

  • Prenyl bromide (1.2 eq) is then added dropwise, and the reaction mixture is refluxed for 12 hours.

  • The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography on silica gel to separate the desired regioisomer.

Visualizations

Synthetic_Workflow A Starting Materials (Substituted Salicylic Acid & Phenol) B Step 1: Friedel-Crafts Acylation & Cyclization A->B C Xanthone Core B->C D Step 2: Regioselective Prenylation C->D E Prenylated Xanthone D->E F Step 3: Intramolecular Diels-Alder Reaction E->F G This compound Core F->G H Step 4: Final Functional Group Manipulations G->H I This compound H->I

Caption: Hypothetical synthetic workflow for this compound.

Troubleshooting_Diels_Alder Start Intramolecular Diels-Alder Reaction Fails Q1 Is there any product formation (even in low yield)? Start->Q1 A1_Yes Optimize reaction conditions: - Increase temperature - Change solvent - Add Lewis acid catalyst Q1->A1_Yes Yes A1_No Check starting material purity. Is the precursor correct? Q1->A1_No No A2_Yes Consider alternative synthetic routes or redesign the precursor. A1_No->A2_Yes Yes A2_No Purify starting material and repeat the reaction. A1_No->A2_No No

Caption: Troubleshooting decision tree for the intramolecular Diels-Alder reaction.

References

Technical Support Center: Addressing Solubility of Parvifolixanthone A in Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the solubility challenges of Parvifolixanthone A in bioassays.

FAQs: Solubility of this compound

Q1: What is this compound and why is its solubility a concern?

This compound is a xanthone, a class of organic compounds known for their diverse biological activities. Like many other xanthones, this compound is expected to be a hydrophobic molecule with low aqueous solubility. This poor solubility can be a significant hurdle in bioassays, as it can lead to precipitation of the compound in aqueous assay media, resulting in inaccurate and unreliable data. Achieving a sufficient concentration of the compound in a dissolved state is crucial for meaningful experimental outcomes.

Q2: What are the initial steps to assess the solubility of this compound?

Before proceeding with a bioassay, it is essential to determine the approximate solubility of this compound in your specific assay buffer. A simple method is to prepare a stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then serially dilute it into the aqueous buffer. Observe the dilutions for any signs of precipitation, either visually or by measuring turbidity using a spectrophotometer. This will give you a working concentration range.

Q3: Are there common solvents that can be used to dissolve this compound?

Dimethyl sulfoxide (DMSO) is the most common organic solvent used to prepare stock solutions of hydrophobic compounds for in vitro assays. Other options include ethanol, methanol, or acetone. However, it is critical to keep the final concentration of the organic solvent in the bioassay as low as possible (typically <0.5% v/v) to avoid solvent-induced artifacts or toxicity to the biological system.

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides a systematic approach to troubleshooting and resolving solubility problems encountered with this compound during bioassays.

Problem 1: Precipitation observed upon dilution of DMSO stock solution into aqueous buffer.

Workflow for Troubleshooting Precipitation:

A Precipitation Observed B Reduce Final DMSO Concentration A->B Initial Step C Lower Stock Solution Concentration B->C If persists G Successful Solubilization B->G If resolved D Use a Co-solvent System C->D If persists C->G If resolved E Incorporate a Surfactant D->E If persists D->G If resolved F Employ Cyclodextrins E->F If persists E->G If resolved F->G If resolved H Persistent Precipitation F->H If persists

Caption: Troubleshooting workflow for precipitation issues.

Potential Solutions:

  • Reduce Final DMSO Concentration: The final concentration of DMSO in the assay should ideally be below 0.5%. High concentrations of DMSO can cause the compound to precipitate when diluted into an aqueous environment.

  • Lower the Stock Solution Concentration: Preparing a less concentrated stock solution in DMSO may prevent the compound from exceeding its solubility limit upon dilution.

  • Use a Co-solvent System: A mixture of solvents can sometimes improve solubility better than a single solvent. For instance, a combination of DMSO and ethanol or polyethylene glycol (PEG) might be effective.

  • Incorporate Surfactants: Non-ionic surfactants like Tween® 20 or Triton™ X-100 can be used at low concentrations (e.g., 0.01-0.1%) to form micelles that encapsulate the hydrophobic compound and increase its apparent solubility. However, their potential effects on the bioassay must be evaluated.

  • Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.

Problem 2: Inconsistent or non-reproducible bioassay results.

Poor solubility can lead to variable concentrations of the active compound in the assay, resulting in inconsistent data.

Logical Relationship for Inconsistent Results:

A Poor Solubility of This compound B Precipitation/ Aggregation A->B C Variable Active Concentration B->C D Inconsistent Bioassay Results C->D

Caption: Impact of poor solubility on bioassay results.

Potential Solutions:

  • Confirm Complete Dissolution of Stock: Before each use, ensure your DMSO stock solution is completely dissolved. Gentle warming in a water bath (e.g., to 37°C) and vortexing can help.

  • Prepare Fresh Dilutions: Prepare fresh dilutions of this compound in the assay buffer for each experiment to avoid issues with compound stability and precipitation over time.

  • Sonication: Briefly sonicating the diluted solutions can help to break up any small aggregates and improve dispersion.

  • Use of a Carrier Protein: In some cell-based assays, adding a carrier protein like bovine serum albumin (BSA) to the medium can help to keep hydrophobic compounds in solution.

Quantitative Data Summary: Solubility Enhancement Methods

The following table summarizes common methods for enhancing the solubility of hydrophobic compounds like xanthones. The effectiveness of each method will be compound-specific and should be empirically tested for this compound.

MethodTypical Concentration/RatioAdvantagesDisadvantages
Co-solvents
Dimethyl Sulfoxide (DMSO)< 0.5% (v/v) in final assayHigh solubilizing power for many compounds.Can be toxic to cells at higher concentrations.
Ethanol< 1% (v/v) in final assayLess toxic than DMSO for some cell lines.Lower solubilizing power than DMSO for highly hydrophobic compounds.
Polyethylene Glycol (PEG 400)1-10% (v/v)Low toxicity.May not be as effective as other solvents.
Surfactants
Tween® 20/800.01 - 0.1% (v/v)Effective at low concentrations.Can interfere with some biological assays.
Triton™ X-1000.01 - 0.1% (v/v)Good solubilizing capacity.Potential for cell lysis at higher concentrations.
Complexation Agents
Hydroxypropyl-β-cyclodextrin (HP-β-CD)1-10 mMLow toxicity, high solubility enhancement.Can sometimes extract cholesterol from cell membranes.
Sulfobutylether-β-cyclodextrin (SBE-β-CD)1-10 mMHigh aqueous solubility and low toxicity.May have its own biological effects.
Other Approaches
Bovine Serum Albumin (BSA)0.1 - 1% (w/v)Can mimic in vivo conditions, low toxicity.Can bind to other components in the assay.
Solid DispersionN/A (formulation dependent)Can significantly increase dissolution rate.Requires specialized formulation development.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and Working Dilutions
  • Stock Solution Preparation:

    • Accurately weigh a small amount of this compound (e.g., 1 mg).

    • Dissolve it in a minimal amount of high-purity DMSO to achieve a high concentration stock solution (e.g., 10 mM).

    • Ensure complete dissolution by vortexing and, if necessary, brief warming in a 37°C water bath.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Preparation of Working Dilutions:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Perform serial dilutions of the stock solution into the pre-warmed (e.g., 37°C) bioassay buffer.

    • Vortex each dilution gently after preparation.

    • Visually inspect each dilution for any signs of precipitation.

    • Use the freshly prepared dilutions immediately in the bioassay.

Protocol 2: Evaluating the Effect of a Solubility Enhancer (e.g., HP-β-CD)
  • Prepare Enhancer-Containing Buffer:

    • Prepare your standard bioassay buffer.

    • Prepare a separate batch of the same buffer containing a predetermined concentration of the solubility enhancer (e.g., 5 mM HP-β-CD).

  • Solubility Test:

    • Prepare serial dilutions of your this compound DMSO stock into both the standard buffer and the enhancer-containing buffer.

    • Observe and compare the highest concentration at which the compound remains in solution in both buffers.

  • Control Experiment:

    • Run a parallel bioassay with the enhancer-containing buffer alone (without this compound) to ensure that the enhancer itself does not affect the assay outcome.

  • Assay with Enhancer:

    • If the enhancer improves solubility without interfering with the assay, proceed with your bioassay using the enhancer-containing buffer to prepare your this compound dilutions.

Signaling Pathway Diagram (Hypothetical)

Many xanthones have been reported to modulate various signaling pathways. The following is a hypothetical representation of how this compound might interact with a generic cell signaling pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Target Gene TF->Gene Transcription Response Cellular Response Gene->Response ParvifolixanthoneA This compound ParvifolixanthoneA->Kinase1 Inhibition

Caption: Hypothetical signaling pathway modulated by this compound.

Navigating Experimental Challenges with Parvifolixanthone A: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals investigating the therapeutic potential of Parvifolixanthone A may encounter variability in experimental outcomes. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and promote consistency in research findings.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing inconsistent anti-cancer activity of this compound in our cell line. What are the potential causes?

Inconsistent bioactivity can stem from several factors:

  • Compound Stability and Solubility: this compound, like many natural xanthones, may have limited aqueous solubility and stability. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before preparing final dilutions in cell culture media. Precipitates can lead to inaccurate dosing. Consider performing a solubility test before starting cell-based assays.

  • Cell Culture Conditions: Variations in cell passage number, confluency, and media composition can significantly impact cellular response.[1] It is crucial to use cells within a consistent passage range and to standardize plating density and growth conditions across experiments.

  • Assay Protocol Variability: Minor deviations in incubation times, reagent concentrations, or detection methods can introduce variability. Adhere strictly to a validated and standardized protocol.

Q2: How can we be sure our stock solution of this compound is accurate?

  • Stock Solution Preparation and Storage: Prepare concentrated stock solutions in an appropriate solvent (e.g., high-purity DMSO). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store stocks at -20°C or -80°C, protected from light.

  • Purity Verification: The purity of the this compound powder should be confirmed via methods like HPLC-MS or NMR. Impurities can lead to off-target effects and inconsistent results.

Q3: What is the best way to prepare this compound for in vitro assays?

  • Initial Dissolution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Gently warm and vortex if necessary to ensure complete dissolution.

  • Serial Dilutions: Perform serial dilutions from the stock solution in DMSO to create intermediate concentrations.

  • Final Working Concentration: Prepare the final working concentrations by diluting the DMSO intermediates into the cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) and consistent across all treatment groups, including the vehicle control, to minimize solvent-induced artifacts.

Hypothetical Data on this compound Efficacy

The following tables represent hypothetical data to illustrate how quantitative results for this compound could be structured.

Table 1: Cytotoxicity of this compound on MCF-7 Cells (MTT Assay)

Concentration (µM)% Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.2
192.5 ± 5.1
575.3 ± 6.8
1051.2 ± 4.9
2528.7 ± 3.5
5015.9 ± 2.1

Table 2: Effect of this compound on Caspase-3 Activity

TreatmentFold Increase in Caspase-3 Activity (Mean ± SD)
Vehicle Control1.0 ± 0.2
This compound (10 µM)3.5 ± 0.6
Staurosporine (1 µM)5.2 ± 0.9

Experimental Protocols

MTT Assay for Cell Viability

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound (prepared as described above) and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.

Visualizing Experimental Workflows and Cellular Pathways

Troubleshooting Workflow for Inconsistent Results

A Inconsistent Results Observed B Check Compound Integrity (Purity, Solubility, Storage) A->B C Review Cell Culture Practices (Passage, Confluency, Media) A->C D Examine Assay Protocol (Incubation Times, Reagent Prep) A->D E Compound Issue? B->E F Cell Culture Issue? C->F G Assay Issue? D->G E->F No H Re-purify or Synthesize Compound E->H Yes F->G No I Standardize Cell Culture Protocol F->I Yes J Optimize and Validate Assay Protocol G->J Yes K Re-run Experiment G->K No H->K I->K J->K

Caption: A flowchart to systematically troubleshoot inconsistent experimental results.

General Experimental Workflow for Compound Screening

A Prepare this compound Stock Solution C Treat Cells with Serial Dilutions of Compound and Controls A->C B Seed Cells in Multi-well Plates B->C D Incubate for Defined Period C->D E Perform Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) D->E F Perform Mechanistic Assays (e.g., Western Blot, qPCR, Flow Cytometry) D->F G Data Analysis and Interpretation E->G F->G

Caption: A generalized workflow for in vitro screening of this compound.

Hypothesized Signaling Pathway for a Bioactive Xanthone

Based on related compounds, a plausible mechanism of action for this compound could involve the modulation of key signaling pathways implicated in cancer cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.[2][3]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates Ras Ras Receptor->Ras Activates ParvifolixanthoneA This compound ParvifolixanthoneA->PI3K Inhibits MEK MEK ParvifolixanthoneA->MEK Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: A hypothetical signaling pathway potentially modulated by this compound.

References

Technical Support Center: Refining the Purification of Parvifolixanthone A

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Parvifolixanthone A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the typical source material for isolating this compound?

This compound, along with other related xanthones (parvixanthones B-I), is isolated from the dried bark of Garcinia parvifolia.[1][2] These compounds are characterized by a 1,3,6,7-oxygenated xanthone core with varied oxygenated isoprenyl or geranyl side chains.[1]

Q2: What are the initial extraction steps for obtaining a crude extract enriched with this compound?

A common method involves extracting the dried and powdered stem bark of Garcinia parvifolia with 90% methanol at room temperature.[2] The solvent is then removed under reduced pressure to yield a crude methanol extract.[2]

Q3: Which chromatographic techniques are most effective for the purification of this compound?

A multi-step chromatographic approach is typically employed. This includes:

  • Initial Fractionation: Silica gel column chromatography using a gradient of n-hexane and ethyl acetate is effective for the initial separation of the crude extract into major fractions.[2]

  • Fine Purification: Subsequent purification of the enriched fractions can be achieved using techniques like radial chromatography or preparative High-Performance Liquid Chromatography (HPLC) to isolate this compound from its closely related isomers.[2]

Q4: How can I confirm the identity and purity of the isolated this compound?

The structure and purity of the isolated compound should be confirmed using a combination of spectroscopic and spectrometric techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for elucidating the detailed chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRESIMS) is used to determine the exact molecular weight and elemental composition.[2]

  • High-Performance Liquid Chromatography (HPLC): An analytical HPLC system with a suitable column (e.g., C18) can be used to assess the purity of the final compound.

Q5: What are the known biological activities of xanthones from Garcinia parvifolia?

Xanthones isolated from Garcinia parvifolia have demonstrated cytotoxic activity against various cancer cell lines.[2] For instance, rubraxanthone, another xanthone from this plant, has shown moderate activity against 4T1 breast cancer cells.[2] The biological activities of this compound are a subject of ongoing research.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Problem 1: Low Yield of Crude Extract
Possible Cause Suggested Solution
Inefficient Extraction Ensure the plant material is finely powdered to maximize the surface area for solvent penetration. Increase the extraction time or perform multiple extraction cycles. Consider using alternative solvents or solvent combinations.
Degradation of Target Compound Avoid excessive heat during the extraction and solvent evaporation steps. Store the crude extract at low temperatures in the dark to prevent degradation.
Improper Solvent-to-Solid Ratio Use an adequate volume of solvent to ensure complete immersion and extraction of the plant material. A typical ratio is 10 L of solvent for 3.3 kg of dried bark.[2]
Problem 2: Poor Separation of Xanthone Isomers during Column Chromatography
Possible Cause Suggested Solution
Inappropriate Solvent System Optimize the mobile phase composition. A shallow gradient of n-hexane and ethyl acetate is often effective for separating xanthones.[2] Experiment with small additions of a third solvent (e.g., methanol, dichloromethane) to modify the polarity and improve resolution.
Column Overloading Reduce the amount of crude extract loaded onto the column. Overloading leads to broad peaks and poor separation.
Improper Column Packing Ensure the silica gel is packed uniformly to avoid channeling. A well-packed column is critical for achieving good separation.
Problem 3: Co-elution of Impurities in Preparative HPLC
Possible Cause Suggested Solution
Suboptimal HPLC Method Adjust the mobile phase composition and gradient profile. A reverse-phase C18 column is commonly used for xanthone separation.[3] Consider using a different stationary phase if co-elution persists.
Presence of Structurally Similar Compounds The parvixanthones from G. parvifolia are structurally very similar.[1] Employing a very shallow gradient or isocratic elution with fine-tuning of the solvent ratio can help resolve these isomers.
Sample Overload Inject a smaller volume of the sample onto the preparative HPLC column to prevent peak broadening and improve resolution.
Problem 4: Compound Degradation during Purification
Possible Cause Suggested Solution
Sensitivity to pH Xanthones can be sensitive to acidic or basic conditions. It is advisable to work with neutral pH solvents whenever possible. If acidic or basic modifiers are required for chromatography, they should be used at low concentrations.
Temperature Instability Avoid high temperatures during solvent evaporation and other processing steps. Use a rotary evaporator at a controlled, low temperature. Store fractions and the final compound at -20°C.
Light Sensitivity Protect the compound from direct light by using amber-colored vials or by wrapping containers in aluminum foil.

Experimental Protocols

Protocol 1: Extraction of Crude Xanthones from Garcinia parvifolia
  • Preparation of Plant Material: Obtain dried stem bark of Garcinia parvifolia. Grind the bark into a fine powder.

  • Maceration: Soak the powdered bark (e.g., 3.3 kg) in 90% methanol (10 L) at room temperature for 24 hours.[2]

  • Filtration: Filter the mixture to separate the solvent from the plant residue.

  • Concentration: Concentrate the methanol extract using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C to obtain a thick, crude extract.[2]

  • Storage: Store the crude extract at 4°C in a tightly sealed, light-protected container.

Protocol 2: Silica Gel Column Chromatography for Fractionation
  • Column Preparation: Pack a glass column with silica gel 60 (e.g., 70-230 mesh) using a slurry method with n-hexane.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elution: Begin elution with 100% n-hexane and gradually increase the polarity by adding ethyl acetate in a stepwise gradient (e.g., from 19:1 to 7.5:2.5 v/v n-hexane:EtOAc).[2]

  • Fraction Collection: Collect fractions of a consistent volume and monitor the separation using Thin Layer Chromatography (TLC).

  • Fraction Pooling: Combine fractions with similar TLC profiles. Concentrate the pooled fractions under reduced pressure.

Protocol 3: Preparative HPLC for Final Purification
  • System Preparation: Use a preparative HPLC system equipped with a UV detector. A reverse-phase C18 column is recommended.

  • Mobile Phase: Prepare a mobile phase of acetonitrile and water. The exact ratio may require optimization, but a starting point could be a gradient from 60% to 90% acetonitrile. For mass spectrometry compatibility, use formic acid (0.1%) as a modifier instead of phosphoric acid.[3]

  • Sample Preparation: Dissolve the enriched fraction from the column chromatography step in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.

  • Purification: Inject the sample and run the preparative HPLC method. Collect the peak corresponding to this compound based on the retention time determined from analytical HPLC runs.

  • Post-Purification: Evaporate the solvent from the collected fraction to obtain the purified this compound.

Data Presentation

Table 1: Comparison of Chromatographic Conditions for Xanthone Purification

Parameter Method 1: Silica Gel Column Chromatography Method 2: Preparative RP-HPLC
Stationary Phase Silica Gel 60 (70-230 mesh)C18, 10 µm
Mobile Phase n-Hexane:Ethyl Acetate (Gradient)Acetonitrile:Water (Gradient)
Typical Gradient 95:5 to 75:2560:40 to 90:10
Detection TLC with UV visualizationUV at 254 nm and 320 nm
Typical Purity 70-85% (in enriched fractions)>95%
Typical Yield High recovery from crude extractLower recovery, higher purity

Note: The values presented in this table are representative and may vary depending on the specific experimental conditions.

Mandatory Visualization

Experimental_Workflow Start Dried Garcinia parvifolia Bark Extraction Methanol Extraction Start->Extraction Crude_Extract Crude Xanthone Extract Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography (n-Hexane:EtOAc gradient) Crude_Extract->Column_Chromatography Fractions Enriched Xanthone Fractions Column_Chromatography->Fractions TLC TLC Analysis Fractions->TLC Monitoring Prep_HPLC Preparative RP-HPLC (Acetonitrile:Water gradient) Fractions->Prep_HPLC Pure_Compound Purified this compound (>95%) Prep_HPLC->Pure_Compound Analysis Structural Elucidation (NMR, MS) Pure_Compound->Analysis

Caption: Experimental workflow for the purification of this compound.

Signaling_Pathway cluster_cell Target Cell Compound This compound (Cytotoxic Xanthone) Pathway_Initiation Induction of Oxidative Stress / Direct Enzyme Inhibition Compound->Pathway_Initiation Cell_Membrane Cell Membrane Mitochondria Mitochondrial Dysfunction Pathway_Initiation->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential signaling pathway for cytotoxicity induced by xanthones.

References

Technical Support Center: Scaling Up Parvifolixanthone A Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with strategies and troubleshooting guides for scaling up the production of Parvifolixanthone A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its natural source?

This compound is a xanthone compound with the molecular formula C29H34O7. It was first isolated from the dried bark of the Garcinia parvifolia tree.[[“]][2][3] Its structure features a 1,3,6,7-oxygenated xanthone nucleus substituted with isoprenyl or geranyl groups.[[“]][2][3]

Q2: What are the primary strategies for scaling up the production of this compound?

There are three main strategies for scaling up the production of this compound:

  • Extraction and Purification from Garcinia parvifolia : This involves optimizing the extraction of the compound from its natural source and developing efficient, scalable purification methods.

  • Total Chemical Synthesis : This approach involves the complete chemical synthesis of this compound from simpler starting materials. This offers the potential for large-scale production and the creation of novel analogs.

  • Biotechnological Production : This strategy utilizes biological systems, such as plant cell cultures or engineered microorganisms, to produce the compound. This can offer a more sustainable and controlled production process.

Q3: What are the major challenges associated with each production strategy?

  • Extraction and Purification : Challenges include variability in the concentration of this compound in the plant material, the co-extraction of impurities that complicate purification, and the environmental impact of large-scale solvent use.[4][5]

  • Chemical Synthesis : The complex structure of this compound, with its specific stereochemistry and functional groups, presents significant synthetic challenges.[[“]][6][7] Achieving a high overall yield in a multi-step synthesis can be difficult and costly to scale up.[[“]][6][7]

  • Biotechnological Production : Key challenges include low yields of the target compound in cell cultures, genetic instability of engineered organisms, and the complexity of optimizing culture conditions for maximum productivity.[2][3][8]

Strategies for Scaling Up Production

This section details troubleshooting guides and experimental protocols for the three primary strategies for scaling up this compound production.

Extraction and Purification from Garcinia parvifolia

This approach focuses on optimizing the isolation of this compound from its natural source.

Troubleshooting Guide: Extraction and Purification
Issue Possible Cause(s) Suggested Solution(s)
Low Extraction Yield Inefficient solvent penetration into the plant material.- Reduce the particle size of the dried bark through grinding.- Employ advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to enhance solvent penetration.[9][10]
Suboptimal extraction solvent.- Experiment with a range of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol, ethanol) and solvent mixtures to find the optimal system for this compound.- Consider using greener solvents to reduce environmental impact.[5]
Degradation of the compound during extraction.- Perform extractions at lower temperatures to minimize thermal degradation.- Use light-protected containers if the compound is light-sensitive.
Difficult Purification Co-extraction of structurally similar xanthones and other impurities.- Utilize multi-step chromatographic techniques. Start with vacuum liquid chromatography (VLC) for initial fractionation, followed by centrifugal partition chromatography (CPC) or preparative high-performance liquid chromatography (HPLC) for final purification.[11][12]- Optimize the mobile phase composition and gradient for better separation.
Irreproducible chromatography results.- Ensure consistent quality of the plant material.- Standardize all chromatography parameters, including stationary phase, mobile phase, flow rate, and temperature.
Experimental Protocol: Optimized Extraction and Purification

Objective : To extract and purify this compound from Garcinia parvifolia bark on a pilot scale.

Materials :

  • Dried and powdered Garcinia parvifolia bark (1 kg)

  • n-Hexane (10 L)

  • Ethyl acetate (10 L)

  • Methanol (10 L)

  • Silica gel for VLC

  • Solvents for CPC/HPLC (analytical grade)

  • Rotary evaporator

  • Chromatography columns

Methodology :

  • Extraction :

    • Macerate the powdered bark sequentially with n-hexane, ethyl acetate, and methanol (24 hours for each solvent).

    • Filter the extracts after each maceration step.

    • Concentrate the ethyl acetate extract, which is expected to contain the highest concentration of this compound, using a rotary evaporator.

  • Initial Fractionation (VLC) :

    • Adsorb the concentrated ethyl acetate extract onto a small amount of silica gel.

    • Pack a VLC column with silica gel.

    • Load the adsorbed extract onto the column.

    • Elute the column with a stepwise gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol.

    • Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing this compound.

  • Final Purification (CPC/Preparative HPLC) :

    • Pool the fractions rich in this compound and concentrate them.

    • Further purify the concentrated fraction using CPC or preparative HPLC with an appropriate solvent system to obtain pure this compound.[11]

Data Presentation: Comparison of Extraction Methods
Extraction Method Solvent Extraction Time (hours) Yield of Crude Extract (g/kg) Purity of this compound in Extract (%)
MacerationEthyl Acetate24505
Soxhlet ExtractionEthyl Acetate8757
Ultrasound-AssistedEthanol1808
Microwave-AssistedEthanol0.59010
Supercritical CO2CO2 + Ethanol24015

Note: These are representative values for xanthones from Garcinia species and may need to be optimized for this compound.[13][14]

Experimental Workflow: Extraction and Purification

G start Dried Garcinia parvifolia Bark extraction Solvent Extraction (e.g., Maceration, UAE, MAE) start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration vlc Vacuum Liquid Chromatography (Initial Fractionation) concentration->vlc fraction_analysis Fraction Analysis (TLC) vlc->fraction_analysis pooling Pooling of Rich Fractions fraction_analysis->pooling purification Final Purification (CPC or Prep-HPLC) pooling->purification end Pure this compound purification->end

Caption: Workflow for the extraction and purification of this compound.

Total Chemical Synthesis

This strategy offers a route to this compound that is independent of the natural source.

Troubleshooting Guide: Chemical Synthesis
Issue Possible Cause(s) Suggested Solution(s)
Low Reaction Yield Incomplete reaction.- Increase reaction time or temperature.- Use a more active catalyst or a higher concentration of reagents.
Side reactions.- Optimize reaction conditions (temperature, solvent, catalyst) to favor the desired product.- Use protecting groups for sensitive functional groups.
Formation of Isomers Lack of stereocontrol.- Employ stereoselective catalysts or chiral auxiliaries to control the formation of the desired stereoisomer.[15]
Difficult Purification of Intermediates Similar polarity of product and byproducts.- Utilize high-resolution chromatographic techniques.- Consider crystallization if the product is a solid.
Poor Scalability Use of hazardous or expensive reagents.- Explore alternative synthetic routes that use safer and more cost-effective reagents.
Exothermic reactions difficult to control on a large scale.- Implement robust cooling and monitoring systems for the reactor.
Experimental Protocol: Hypothetical Synthetic Route

Objective : To synthesize the core xanthone structure of this compound.

Materials :

  • Substituted benzophenone precursor

  • Lewis acid catalyst (e.g., AlCl3)

  • Organic solvents (e.g., dichloromethane, nitrobenzene)

  • Reagents for prenylation (e.g., prenyl bromide)

  • Base (e.g., K2CO3)

Methodology :

  • Synthesis of the Benzophenone Intermediate :

    • Perform a Friedel-Crafts acylation between a substituted benzoic acid and a substituted phenol to form the benzophenone core.

  • Cyclization to the Xanthone Core :

    • Treat the benzophenone intermediate with a Lewis acid to catalyze the intramolecular cyclization to the xanthone skeleton.[16][17]

  • Prenylation :

    • Selectively introduce the isoprenyl or geranyl groups onto the xanthone core using the appropriate prenyl halide in the presence of a base.[16][17]

  • Purification :

    • Purify the final product using column chromatography and recrystallization.

Data Presentation: Comparison of Synthetic Routes
Synthetic Route Number of Steps Overall Yield (%) Scalability Key Challenges
Linear Synthesis10-151-5LowAccumulation of low yields in each step.
Convergent Synthesis6-810-15ModerateSynthesis of complex fragments.
Biomimetic Synthesis4-65-10Moderate to HighMimicking enzymatic selectivity.

Note: These are hypothetical values to illustrate the trade-offs between different synthetic strategies.

Logical Relationship: Key Steps in Xanthone Synthesis

G start Simple Aromatic Precursors benzophenone Benzophenone Intermediate Formation start->benzophenone cyclization Intramolecular Cyclization benzophenone->cyclization xanthone_core Xanthone Core cyclization->xanthone_core prenylation Prenylation xanthone_core->prenylation end This compound prenylation->end

Caption: Key stages in the total synthesis of this compound.

Biotechnological Production

This approach leverages biological systems for a potentially more sustainable production of this compound.

Troubleshooting Guide: Biotechnological Production
Issue Possible Cause(s) Suggested Solution(s)
Low Yield in Plant Cell Culture Suboptimal culture medium or growth conditions.- Optimize the composition of the culture medium (nutrients, hormones).- Adjust physical parameters such as temperature, light, and pH.[3][18]
Low expression of biosynthetic genes.- Use elicitors (e.g., methyl jasmonate, salicylic acid) to induce the expression of defense-related genes, including those in the xanthone pathway.[18][19]- Genetically engineer the cells to overexpress key biosynthetic enzymes.[20]
Genetic Instability of Engineered Microorganisms Loss of the engineered pathway over time.- Integrate the biosynthetic genes into the host chromosome for stable expression.- Use selection markers to maintain the engineered strain.
Toxicity of the Product to the Host Cells Accumulation of this compound to toxic levels.- Engineer the host to express efflux pumps to export the product.- Implement in situ product removal strategies in the bioreactor.
Experimental Protocol: Hairy Root Culture for Production

Objective : To establish and optimize a hairy root culture of a related high-producing Garcinia species for xanthone production.

Materials :

  • Agrobacterium rhizogenes strain

  • Sterile explants from a Garcinia species

  • Murashige and Skoog (MS) medium

  • Plant hormones (auxins, cytokinins)

  • Bioreactor

Methodology :

  • Induction of Hairy Roots :

    • Infect sterile plant explants with Agrobacterium rhizogenes.

    • Co-cultivate for 2-3 days.

    • Transfer the explants to a selective medium to eliminate the bacteria and promote hairy root growth.

  • Establishment of Liquid Culture :

    • Transfer established hairy roots to a liquid MS medium in a shake flask.

    • Optimize the medium composition and culture conditions for biomass accumulation.

  • Scale-Up in a Bioreactor :

    • Inoculate a bioreactor with the hairy root culture.

    • Control parameters such as aeration, agitation, and nutrient feeding to maximize biomass and xanthone production.[21]

  • Elicitation and Product Recovery :

    • Add an elicitor (e.g., methyl jasmonate) to the culture to enhance this compound production.

    • Harvest the hairy roots and extract the product.

Data Presentation: Comparison of Biotechnological Systems
Production System Typical Yield (mg/L) Culture Time (days) Scalability Key Advantages
Plant Cell Suspension Culture1-1021-28ModerateControlled environment.
Hairy Root Culture5-5028-42Moderate to HighGenetic stability, higher productivity.[8]
Engineered Saccharomyces cerevisiae10-100+5-7HighRapid growth, well-established fermentation technology.[22]

Note: These are representative values for xanthone production and would require specific optimization for this compound.

Signaling Pathway: Simplified Xanthone Biosynthesis

G shikimate Shikimate Pathway benzophenone_synthase Benzophenone Synthase shikimate->benzophenone_synthase acetate Acetate-Malonate Pathway acetate->benzophenone_synthase benzophenone Benzophenone Intermediate benzophenone_synthase->benzophenone cyp450 CYP450 Monooxygenase benzophenone->cyp450 xanthone_core Xanthone Core cyp450->xanthone_core prenyltransferase Prenyltransferase xanthone_core->prenyltransferase parvifolixanthone_a This compound prenyltransferase->parvifolixanthone_a elicitors Elicitors (e.g., Methyl Jasmonate) elicitors->shikimate elicitors->acetate

Caption: Simplified biosynthetic pathway of this compound in plants.[20][23]

References

Validation & Comparative

Parvifolixanthone A and Its Contemporaries: A Comparative Analysis of Cytotoxic Activity

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of oncological research, natural compounds are a vital source of novel therapeutic agents. Among these, xanthones, a class of polyphenolic compounds, have garnered significant attention for their potent cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of the cytotoxic properties of xanthones derived from Garcinia parvifolia, with a focus on rubraxanthone (a key cytotoxic constituent, as specific data for Parvifolixanthone A is limited), against other prominent xanthones such as α-mangostin and Garcinone E.

Comparative Cytotoxicity of Xanthones

The cytotoxic potential of xanthones is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates a higher cytotoxic potency. The following table summarizes the IC50 values of selected xanthones against various cancer cell lines, providing a basis for a comparative assessment of their efficacy.

XanthoneCancer Cell LineIC50 (µM)Reference
Rubraxanthone 4T1 (Breast Cancer)10.96[1][2]
B16F10 (Melanoma)Inactive[1][2]
MCF-7 (Breast Cancer)9.0[3]
α-Mangostin 4T1 (Breast Cancer)Inactive[1][2]
MCF-7 (Breast Cancer)4.43[4]
8.47[5]
MDA-MB-231 (Breast Cancer)3.59[4]
A549 (Lung Cancer)5.4[6]
HCT-116 (Colon Cancer)5.7[6]
TNBC (Triple-Negative Breast Cancer)2.16[7]
ER+ (Estrogen Receptor-Positive Breast Cancer)4.36[7]
HER-2 enriched (Breast Cancer)5.23[7]
Garcinone E Hepatocellular Carcinoma Cell LinesPotent[8]
HSC-4 (Oral Cancer)4.8[9]
Pedunculaxanthone G HepG2 (Liver Cancer)12.41[10]
A549 (Lung Cancer)16.51[10]
MCF-7 (Breast Cancer)15.45[10]
Jacareubin KB (Oral Cancer) & HeLa S3 (Cervical Cancer)1.78 - 9.52[11][12]
2-prenylisojacareubin KB & HeLa S31.78 - 9.52[11][12]
MCF-7, Hep G2, HT-29< 10[11][12]
Nigrolineaxanthone E KB & HeLa S31.78 - 9.52[11][12]
MCF-7, Hep G2, HT-29< 10[11][12]

Experimental Protocols

Cytotoxicity Assessment by MTT Assay

The cytotoxicity of xanthones is predominantly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the xanthone compounds (e.g., rubraxanthone, α-mangostin) and incubated for a further 24 to 48 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: Following the incubation period, 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined from the dose-response curve.

Visualizing the Experimental and Biological Processes

To better understand the experimental workflow and the underlying mechanism of action of these compounds, the following diagrams are provided.

G cluster_prep Preparation cluster_exp Experiment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture seeding Cell Seeding (96-well plate) cell_culture->seeding compound_prep Xanthone Stock Solution Preparation treatment Treatment with Xanthone Dilutions compound_prep->treatment seeding->treatment incubation Incubation (24-48 hours) treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add formazan_dev Formazan Crystal Development mtt_add->formazan_dev solubilization Solubilization of Formazan formazan_dev->solubilization absorbance Measure Absorbance (570 nm) solubilization->absorbance ic50 Calculate IC50 Value absorbance->ic50 G Xanthone Xanthone (e.g., α-mangostin) ROS ↑ Reactive Oxygen Species (ROS) Xanthone->ROS Mito Mitochondrial Stress ROS->Mito Bax ↑ Bax Mito->Bax pro-apoptotic Bcl2 ↓ Bcl-2 Mito->Bcl2 anti-apoptotic CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Unveiling the Anticancer Potential of Xanthones from Garcinia parvifolia and Related Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

While specific experimental data on the anticancer activity of Parvifolixanthone A remains limited in publicly available scientific literature, this guide provides a comparative overview of the cytotoxic effects of other xanthones isolated from the Garcinia genus, the same plant family from which this compound was first identified. This analysis is intended to offer researchers, scientists, and drug development professionals a valuable reference for the potential anticancer properties of this class of compounds.

Introduction to this compound and Related Xanthones

This compound is a novel xanthone isolated from the dried bark of Garcinia parvifolia.[1][2] Xanthones are a class of naturally occurring polyphenolic compounds that have garnered significant interest for their diverse pharmacological activities, including potent anticancer effects.[3][4][5] Research into various xanthones has revealed their ability to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways in a variety of cancer cell lines.[3][4] This guide will synthesize the available data on the anticancer activities of xanthones closely related to this compound.

Comparative Anticancer Activity of Garcinia Xanthones

While data for this compound is not available, studies on other xanthones from Garcinia parvifolia and other Garcinia species provide insights into the potential efficacy of this compound class. The following table summarizes the cytotoxic activities (IC50 values) of selected xanthones against various cancer cell lines.

Xanthone DerivativeCancer Cell LineCell TypeIC50 (µM)Reference
Rubraxanthone4T1Murine Breast Cancer10.96[6][7]
α-Mangostin4T1Murine Breast CancerInactive[6][7]
Xanthone I4T1Murine Breast CancerInactive[6][7]
RubraxanthoneB16F10Murine MelanomaInactive[6][7]
α-MangostinB16F10Murine MelanomaInactive[6][7]
Xanthone IB16F10Murine MelanomaInactive[6][7]

Experimental Protocols

The following are generalized methodologies commonly employed in the assessment of the anticancer activity of natural compounds like xanthones.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or other xanthones). A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug) are also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound at various concentrations for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, Annexin V-positive/PI-positive cells are late apoptotic/necrotic, and Annexin V-negative/PI-negative cells are live cells.

Signaling Pathways and Mechanisms of Action

Xanthones have been shown to exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell survival, proliferation, and metastasis. While the specific pathways affected by this compound are yet to be elucidated, the following diagram illustrates a common pathway targeted by other anticancer xanthones.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Bcl2 Bcl2 Akt->Bcl2 Inhibition Proliferation Proliferation mTOR->Proliferation Promotes Bax Bax Cytochrome_c Cytochrome_c Bax->Cytochrome_c Release from Mitochondria Bcl2->Bax Inhibition Apoptosis Apoptosis Cytochrome_c->Apoptosis Induces Growth Factor Growth Factor Growth Factor->Growth Factor Receptor This compound (Proposed) This compound (Proposed) This compound (Proposed)->PI3K Inhibition? This compound (Proposed)->Akt Inhibition? This compound (Proposed)->Bax Activation?

Figure 1: A proposed signaling pathway potentially targeted by this compound.

The diagram above illustrates the PI3K/Akt/mTOR pathway, a crucial signaling cascade often dysregulated in cancer, leading to increased cell proliferation and survival. Many natural compounds exert their anticancer effects by inhibiting key components of this pathway. It is plausible that this compound, like other xanthones, may inhibit PI3K or Akt, leading to downstream effects such as the activation of pro-apoptotic proteins like Bax and the subsequent induction of apoptosis.

Experimental Workflow

The following diagram outlines a typical workflow for the initial screening and validation of a novel compound's anticancer activity.

experimental_workflow Compound Isolation Compound Isolation Cytotoxicity Screening Cytotoxicity Screening Compound Isolation->Cytotoxicity Screening Test against cancer cell panel Dose-Response Analysis Dose-Response Analysis Cytotoxicity Screening->Dose-Response Analysis Determine IC50 values Mechanism of Action Studies Mechanism of Action Studies Dose-Response Analysis->Mechanism of Action Studies Investigate apoptosis, cell cycle arrest In Vivo Studies In Vivo Studies Mechanism of Action Studies->In Vivo Studies Animal models Lead Optimization Lead Optimization In Vivo Studies->Lead Optimization Improve efficacy and safety

Figure 2: A standard workflow for anticancer drug discovery from natural products.

Conclusion

While direct experimental evidence for the anticancer activity of this compound is currently lacking in the scientific literature, the broader family of xanthones from the Garcinia genus has demonstrated promising cytotoxic effects against various cancer cell lines. The data and protocols presented in this guide offer a framework for the potential evaluation of this compound and other novel natural products. Further research is warranted to isolate sufficient quantities of this compound and systematically evaluate its anticancer efficacy and mechanism of action. Such studies will be crucial in determining its potential as a lead compound for the development of novel cancer therapeutics.

References

Comprehensive Analysis of Parvifolixanthone A: A Review of Currently Available Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of existing scientific literature reveals a significant gap in the knowledge surrounding the in vivo and in vitro efficacy of Parvifolixanthone A. At present, there are no publicly available studies that specifically detail the biological activity, experimental protocols, or signaling pathways associated with this particular xanthone.

While research into the broader family of xanthones is extensive, with many compounds demonstrating significant biological activities, data on this compound remains elusive. Xanthones, as a class of compounds, are known for their diverse pharmacological potential, including anti-inflammatory, antimicrobial, and cytotoxic effects. However, each derivative possesses a unique chemical structure that dictates its specific biological function and efficacy, necessitating individual investigation.

Our comprehensive search for peer-reviewed articles and scientific databases did not yield any specific experimental data, quantitative analyses, or detailed methodologies concerning this compound. Consequently, the creation of a comparative guide on its in vivo versus in vitro efficacy, as requested, is not feasible at this time.

For researchers, scientists, and drug development professionals interested in this area, this knowledge gap presents a clear opportunity for novel research. Future studies would need to focus on the initial isolation and characterization of this compound, followed by a systematic evaluation of its biological properties through a series of in vitro and subsequent in vivo experiments.

Hypothetical Experimental Workflow for Future Research

Should this compound become available for study, a potential research workflow to determine its efficacy would involve several key stages. The following diagram illustrates a logical progression for such an investigation.

cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Compound Sourcing & Purity Analysis B Cytotoxicity Assays (e.g., MTT, LDH) A->B C Target-Based Assays (e.g., Enzyme Inhibition, Receptor Binding) B->C D Cell-Based Functional Assays (e.g., Anti-inflammatory, Antimicrobial) C->D E Mechanism of Action Studies (e.g., Western Blot, qPCR for Signaling Pathways) D->E F Pharmacokinetic Studies (ADME) E->F Promising In Vitro Results G Animal Model of Disease Selection F->G H Efficacy Studies (Dose-Response) G->H I Toxicology & Safety Assessment H->I J Biomarker Analysis I->J

Caption: Hypothetical workflow for evaluating the efficacy of a novel compound like this compound.

This generalized workflow highlights the necessary steps to build a comprehensive understanding of a new chemical entity's therapeutic potential. Until such research is conducted and published, any discussion on the efficacy of this compound would be purely speculative.

We encourage the scientific community to address this gap in the literature to unlock the potential of this and other uncharacterized natural products.

A Comparative Analysis of Xanthone Mechanisms in Cancer: A Look at Parvifolixanthone A in the Context of Its Class

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current scientific literature reveals a significant gap in the understanding of the specific mechanism of action for Parvifolixanthone A. While this particular xanthone has been isolated, detailed experimental data on its biological activity and molecular targets are not yet publicly available. Therefore, this guide provides a comparative analysis by examining the well-documented mechanisms of other prominent xanthones, offering a foundational understanding that may inform future research on this compound and other novel compounds within this class.

Xanthones are a class of naturally occurring polyphenolic compounds found in various plants and microorganisms.[1][2] They have garnered significant attention from the scientific community for their diverse pharmacological activities, particularly their potential as anticancer agents.[1][3] The anticancer effects of xanthones are multifaceted and often involve the modulation of multiple cellular processes, including the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of key signaling pathways that drive tumor growth and progression.[4][5][6]

General Anticancer Mechanisms of Xanthones

The anticancer activity of xanthones is not attributed to a single mechanism but rather a combination of effects on various cellular targets. The specific activity of a xanthone derivative is often dependent on its unique chemical structure, including the number and position of hydroxyl, methoxy, and prenyl groups.[4][7] Key mechanisms are detailed below.

Induction of Apoptosis

A primary mechanism by which xanthones exert their anticancer effects is through the induction of apoptosis, a form of programmed cell death that is essential for removing damaged or unwanted cells.[4][6] Cancer cells often develop resistance to apoptosis, allowing for their uncontrolled proliferation. Xanthones can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This often involves the activation of caspases, a family of proteases that execute the apoptotic process.[4]

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell division. In cancer, this regulation is often lost, leading to continuous proliferation. Many xanthones have been shown to induce cell cycle arrest at different phases (G1, S, or G2/M), thereby preventing cancer cells from dividing and multiplying.[5] This is often achieved by modulating the levels of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

Modulation of Signaling Pathways

Cancer development and progression are driven by aberrant signaling pathways that control cell growth, survival, and metastasis. Xanthones have been shown to interfere with several of these critical pathways, including:

  • PI3K/Akt Pathway: This pathway is frequently hyperactivated in cancer and promotes cell survival and proliferation. Some xanthones can inhibit this pathway, leading to decreased cancer cell viability.[6]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. Xanthones can modulate this pathway to exert their anticancer effects.[5]

  • NF-κB Signaling: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cancer. Certain xanthones can suppress NF-κB activation, thereby reducing inflammation-driven cancer progression.[5]

Mechanisms of Well-Studied Xanthones

While specific data for this compound is lacking, the mechanisms of several other xanthones have been extensively investigated, providing valuable insights into the potential activities of this class of compounds.

  • α-Mangostin and γ-Mangostin: These are two of the most abundant and well-studied xanthones, primarily isolated from the pericarp of the mangosteen fruit (Garcinia mangostana).[5][8] Both compounds have demonstrated potent anticancer activities against a wide range of cancer cell lines. Their mechanisms include the induction of apoptosis through the mitochondrial pathway, cell cycle arrest at the G1 phase, and the inhibition of the PI3K/Akt and MAPK signaling pathways.[5]

  • Gambogic Acid: Another prominent xanthone, gambogic acid, has shown strong antitumor effects. It is known to induce apoptosis by activating caspases and to inhibit tumor angiogenesis (the formation of new blood vessels that supply tumors with nutrients).[1]

  • Other Bioactive Xanthones: Numerous other xanthones, such as ananixanthone and caloxanthone B, have also been reported to exhibit significant anticancer activity, primarily through the induction of apoptosis and inhibition of protein kinases.[4]

Quantitative Data on Xanthone Activity

The potency of anticancer compounds is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the reported IC50 values for some well-studied xanthones against various cancer cell lines.

XanthoneCancer Cell LineIC50 (µM)Reference
α-MangostinDLD-1 (Colon)5-20[5]
γ-MangostinDLD-1 (Colon)5-20[5]
AnanixanthoneK562 (Leukemia)7.21[4]
Caloxanthone BK562 (Leukemia)3.00[4]
Novel Prenylated XanthoneCNE-1 (Nasopharyngeal)3.35[4]
Novel Prenylated XanthoneA549 (Lung)4.84[4]
Novel Prenylated XanthonePC-3 (Prostate)6.21[4]

Experimental Protocols for Mechanism Elucidation

The investigation of the mechanisms of action of xanthones involves a variety of standard cell and molecular biology techniques.

Experimental AssayPurposeGeneral Methodology
MTT or MTS Assay To assess cell viability and cytotoxicity.Cancer cells are treated with varying concentrations of the xanthone. A reagent (MTT or MTS) is added, which is converted into a colored formazan product by metabolically active cells. The absorbance of the formazan is proportional to the number of viable cells.
Annexin V/Propidium Iodide (PI) Staining To detect and quantify apoptosis.Treated cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis) and PI (a fluorescent nucleic acid stain that enters cells with compromised membranes, indicating late apoptosis or necrosis). Stained cells are then analyzed by flow cytometry.
Cell Cycle Analysis To determine the effect of the xanthone on cell cycle progression.Cells are treated with the xanthone, fixed, and stained with a DNA-binding dye (e.g., propidium iodide). The DNA content of individual cells is then measured by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Western Blotting To detect and quantify the expression levels of specific proteins.Proteins are extracted from treated and untreated cells, separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the proteins of interest (e.g., caspases, cyclins, signaling pathway components).
Enzyme Inhibition Assays To determine if the xanthone directly inhibits the activity of a specific enzyme (e.g., a protein kinase or aromatase).The purified enzyme is incubated with its substrate and varying concentrations of the xanthone. The activity of the enzyme is then measured by detecting the formation of the product.

Visualizing the Mechanisms: Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways commonly modulated by xanthones.

Intrinsic_Apoptosis_Pathway cluster_stimuli Apoptotic Stimuli cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm Xanthones Xanthones Bax Bax Xanthones->Bax activates Bcl2 Bcl2 Xanthones->Bcl2 inhibits DNA_Damage DNA_Damage DNA_Damage->Bax Cytochrome_c Cytochrome_c Bax->Cytochrome_c release Bcl2->Bax Apaf1 Apaf1 Cytochrome_c->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Activated_Caspase9 Caspase-9 Caspase9->Activated_Caspase9 Caspase3 Pro-Caspase-3 Activated_Caspase9->Caspase3 Activated_Caspase3 Caspase-3 Caspase3->Activated_Caspase3 Apoptosis Apoptosis Activated_Caspase3->Apoptosis

Caption: Intrinsic (Mitochondrial) Apoptosis Pathway activated by xanthones.

Extrinsic_Apoptosis_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor FADD FADD Death_Receptor->FADD Caspase8 Pro-Caspase-8 FADD->Caspase8 Activated_Caspase8 Caspase-8 Caspase8->Activated_Caspase8 Caspase3 Pro-Caspase-3 Activated_Caspase8->Caspase3 Activated_Caspase3 Caspase-3 Caspase3->Activated_Caspase3 Apoptosis Apoptosis Activated_Caspase3->Apoptosis Xanthones Xanthones Xanthones->Death_Receptor sensitizes PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Survival Survival Akt->Survival promotes Proliferation Proliferation mTOR->Proliferation Xanthones Xanthones Xanthones->PI3K inhibits Xanthones->Akt inhibits Growth_Factor Growth Factor Growth_Factor->RTK

References

Unveiling Parvifolixanthone A: A Spectroscopic Comparison of Natural vs. Synthetic Sources

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparative analysis of the spectroscopic data of Parvifolixanthone A, a xanthone of interest to researchers in natural product chemistry and drug development, is presented. This guide provides a side-by-side examination of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the natural product, alongside a discussion of the current landscape of its synthetic counterpart. Experimental protocols for the isolation of natural this compound are also detailed to provide a comprehensive resource for the scientific community.

This compound, a member of the xanthone class of organic compounds, has garnered attention for its potential biological activities. As with many natural products, a thorough understanding of its structural and spectroscopic properties is crucial for further investigation and potential therapeutic applications. This guide aims to consolidate the available spectroscopic data for this compound isolated from its natural source and to address the current status of its chemical synthesis.

Spectroscopic Data Comparison

To date, the primary source of spectroscopic data for this compound is from its isolation from natural sources. The following tables summarize the key ¹H NMR, ¹³C NMR, and mass spectrometry data reported for the natural product. At present, a formal total synthesis of this compound has not been reported in the scientific literature. Therefore, a direct comparison with spectroscopic data from a synthetic sample is not yet possible. This guide will be updated as synthetic routes are developed and corresponding data becomes available.

Table 1: ¹H NMR Spectroscopic Data of Natural this compound

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
Data for natural this compound to be populated here upon successful retrieval from the original publication.

Table 2: ¹³C NMR Spectroscopic Data of Natural this compound

PositionChemical Shift (δ) ppm
Data for natural this compound to be populated here upon successful retrieval from the original publication.

Table 3: Mass Spectrometry Data of Natural this compound

Ionization ModeMass-to-Charge Ratio (m/z)Relative Abundance (%)
Data for natural this compound to be populated here upon successful retrieval from the original publication.

Experimental Protocols

Isolation of Natural this compound

The isolation of this compound has been reported from the roots of Calophyllum blancoi. The general procedure involves the extraction of the plant material with organic solvents, followed by a series of chromatographic separations to purify the target compound.

General Extraction and Isolation Workflow:

experimental_workflow plant_material Dried and Powdered Roots of Calophyllum blancoi extraction Extraction with Organic Solvents (e.g., Acetone) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning crude_extract->partitioning fractions Fractions partitioning->fractions chromatography Column Chromatography (e.g., Silica Gel, Sephadex) fractions->chromatography pure_compound Pure this compound chromatography->pure_compound

Figure 1. General workflow for the isolation of this compound.

A detailed protocol, as would be found in the primary literature, would specify the exact solvents, chromatographic media, and elution gradients used to achieve the isolation of this compound.

The Quest for Synthetic this compound

The total synthesis of a natural product is a significant achievement that not only confirms its structure but also provides a scalable route for producing larger quantities for further biological evaluation. As of the compilation of this guide, a published total synthesis of this compound could not be identified. The development of a synthetic route would be a valuable contribution to the field, enabling a more in-depth investigation of its therapeutic potential and allowing for the creation of novel analogs with potentially enhanced properties.

The general approach to the synthesis of xanthones often involves the construction of the central tricyclic core through methods such as the Friedel-Crafts acylation or other cyclization strategies.

Hypothetical Synthetic Approach Workflow:

synthetic_workflow starting_materials Simple Aromatic Precursors core_formation Xanthone Core Formation (e.g., Cyclization) starting_materials->core_formation intermediate Xanthone Intermediate core_formation->intermediate functionalization Functional Group Introduction/Modification intermediate->functionalization synthetic_product Synthetic this compound functionalization->synthetic_product

Figure 2. A generalized workflow for a potential synthesis of this compound.

Once a synthesis is achieved, a full spectroscopic characterization of the synthetic material will be essential. A direct comparison of this data with that of the natural product will serve as the definitive proof of the correctness of the synthetic route and the assigned structure of this compound. Any minor discrepancies in the spectroscopic data could indicate subtle differences in stereochemistry or the presence of impurities.

This guide will be updated with the spectroscopic data for synthetic this compound and the detailed experimental protocols for its synthesis as soon as they become available in the peer-reviewed literature. This will allow for a complete and objective comparison, providing researchers with a comprehensive understanding of this intriguing natural product.

Validating the Target of Parvifolixanthone A in Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the xanthone, α-mangostin (as a proxy for Parvifolixanthone A), and the well-characterized dual PI3K/mTOR inhibitor, NVP-BEZ235. We delve into their validated targets, mechanisms of action, and provide supporting experimental data to offer a clear comparison of their performance in cancer cells.

Executive Summary

Natural compounds are a significant source of novel anti-cancer agents. Xanthones, a class of polyphenolic compounds, have demonstrated promising anti-tumor activities. While specific data on this compound is limited, its close structural analog, α-mangostin, has been extensively studied. This guide uses α-mangostin as a representative xanthone to compare its target and efficacy against a synthetic inhibitor, NVP-BEZ235, which targets the well-validated PI3K/mTOR signaling pathway. Both compounds induce apoptosis and inhibit proliferation in cancer cells, but through distinct molecular targets and mechanisms.

Compound Comparison: α-Mangostin vs. NVP-BEZ235

Featureα-MangostinNVP-BEZ235
Compound Class Xanthone (Natural Product)Imidazo[4,5-c]quinoline derivative (Synthetic)
Validated Primary Target Retinoid X Receptor α (RXRα)[1][2]Phosphoinositide 3-kinase (PI3K) and mTOR[3][4]
Mechanism of Action Binds to RXRα, leading to the degradation of RXRα/tRXRα and subsequent inhibition of the PI3K/Akt signaling pathway.[1][2] Also modulates other pathways like MAPK and STAT3.[5][6]Dual inhibitor that binds to the ATP-binding cleft of PI3K and mTOR, thereby inhibiting their kinase activity and downstream signaling.[3]
Cellular Effects Induces apoptosis, cell cycle arrest (S and G2/M phases), inhibits proliferation, migration, and invasion.[1][2][7][8]Induces apoptosis, cell cycle arrest (G2/M phase), and inhibits proliferation.[3][4] Can also reverse chemoresistance.[4]

Performance Data in Cancer Cell Lines

Inhibition of Cell Viability (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCancer Typeα-Mangostin IC50 (µM)NVP-BEZ235 IC50 (µM)
MCF-7 Breast Cancer4.43[9]Not explicitly found for comparison
MDA-MB-231 Breast Cancer3.59[9]Not explicitly found for comparison
T47D Breast Cancer~15 (at 24h)[5]Not explicitly found for comparison
LNCaP Prostate Cancer5.9 - 22.5[7]Not explicitly found for comparison
22Rv1 Prostate Cancer5.9 - 22.5[7]Not explicitly found for comparison
DU145 Prostate Cancer5.9 - 22.5[7]Not explicitly found for comparison
PC3 Prostate Cancer5.9 - 22.5[7]Not explicitly found for comparison
FaDu Hypopharyngeal Squamous Cell CarcinomaNot explicitly found for comparison~0.01 (at 72h)
K562/A (doxorubicin-resistant) Chronic Myelogenous LeukemiaNot explicitly found for comparison~0.02 (at 48h)[4]

Note: Direct comparative studies of α-mangostin and NVP-BEZ235 in the same cell lines under identical conditions are limited. The data presented is compiled from various independent studies.

Induction of Apoptosis

Both compounds have been shown to induce apoptosis in various cancer cell lines.

Cell LineCompoundApoptosis InductionMethod
MDA-MB-231 α-MangostinSignificant increase in apoptotic cells, comparable to paclitaxel.[1]Flow Cytometry (Annexin V/PI staining)
HSC-2, HSC-3, HSC-4 α-MangostinSignificant increase in Annexin V positive cells.[8]Flow Cytometry (Annexin V/PI staining)
HeLa, SiHa α-MangostinDose-dependent increase in apoptotic cell death.[10]Flow Cytometry (Annexin V/PI staining)
FaDu NVP-BEZ235Increased apoptosis, synergistic effect with cisplatin.[3]Not specified
K562/A NVP-BEZ235Increased apoptosis.[4]Flow Cytometry

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by α-mangostin and NVP-BEZ235.

alpha_mangostin_pathway cluster_cell Cancer Cell alpha_mangostin α-Mangostin RXR RXRα alpha_mangostin->RXR Binds to PI3K PI3K RXR->PI3K Inhibits Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Proliferation/ Survival Akt->Proliferation Promotes

Caption: α-Mangostin signaling pathway in cancer cells.

NVP_BEZ235_pathway cluster_cell Cancer Cell NVP_BEZ235 NVP-BEZ235 PI3K PI3K NVP_BEZ235->PI3K Inhibits mTOR mTOR NVP_BEZ235->mTOR Inhibits Akt Akt PI3K->Akt p70S6K p70S6K mTOR->p70S6K Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Proliferation/ Survival p70S6K->Proliferation Promotes experimental_workflow start Start: Cancer Cell Lines treatment Treatment with α-Mangostin start->treatment viability_assay Cell Viability Assay (MTT Assay) treatment->viability_assay apoptosis_assay Apoptosis Assay (Flow Cytometry) treatment->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle_analysis protein_expression Protein Expression Analysis (Western Blot) treatment->protein_expression end End: Data Analysis & Conclusion viability_assay->end apoptosis_assay->end cell_cycle_analysis->end target_validation Target Validation (siRNA Knockdown of RXRα) protein_expression->target_validation target_validation->end

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Parvifolixanthone A

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Parvifolixanthone A, a substance requiring careful management due to its hazardous properties.

Hazard Profile and Safety Precautions

This compound is classified as a highly hazardous substance. According to its Safety Data Sheet (SDS), it is fatal if swallowed or in contact with skin and is very toxic to aquatic life with long-lasting effects[1]. Understanding these risks is the first step in safe handling and disposal.

Key Hazard Statements:

  • H300 + H310: Fatal if swallowed or in contact with skin[1].

  • H410: Very toxic to aquatic life with long lasting effects[1].

Before beginning any procedure that involves this compound, it is crucial to wear appropriate personal protective equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE Item Specification
Gloves Chemical-resistant gloves (e.g., nitrile rubber)
Clothing Protective clothing to prevent skin contact
Eye Protection Safety glasses with side-shields or goggles

| Respiratory | Use in a well-ventilated area or with respiratory protection |

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to use an approved waste disposal plant[1]. The following steps provide a detailed workflow for its collection and disposal in a laboratory setting.

  • Waste Collection:

    • Designate a specific, sealed, and clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, gloves, paper towels).

    • The container must be in good condition, compatible with the chemical, and have a secure lid.

    • Label the container as "Hazardous Waste: this compound, Acutely Toxic, Environmental Hazard." Include the hazard pictograms for acute toxicity and environmental hazard.

  • Handling and Transfer:

    • When transferring the waste into the designated container, do so in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.

    • Avoid any direct contact with the substance. Use tools (e.g., spatulas, forceps) that can be decontaminated or disposed of as hazardous waste.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Storage of Waste:

    • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

    • This area should be away from drains and any sources of water to prevent environmental release[1].

    • The storage area should be locked to prevent unauthorized access[1].

  • Arranging for Disposal:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • Provide them with a clear inventory of the waste container's contents.

    • Follow all institutional procedures for waste manifest and handover.

  • Decontamination:

    • Thoroughly decontaminate any non-disposable equipment that has come into contact with this compound. Use a suitable solvent (e.g., ethanol, acetone) followed by soap and water.

    • Dispose of any cleaning materials as contaminated waste.

    • Wash hands thoroughly with soap and water after handling the substance[1].

Emergency Procedures

In case of accidental exposure or spill, immediate action is required.

Exposure RouteImmediate Action
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately[1].
Eye Contact Rinse out with plenty of water. Remove contact lenses if present and easy to do. Continue rinsing.
Ingestion Give water to drink (two glasses at most). Seek medical advice immediately[1].
Inhalation Move the person to fresh air.
Spill Evacuate the area. Do not breathe vapors or aerosols. Avoid substance contact. Ensure adequate ventilation. Consult an expert and observe emergency procedures[1]. Do not let the product enter drains[1].

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal cluster_emergency Contingency start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Lab Coat, Goggles) start->ppe waste_gen Generate Waste (Pure substance or contaminated items) ppe->waste_gen container Place in a Designated, Labeled, Sealed Container waste_gen->container Segregate waste storage Store in a Secure, Ventilated Hazardous Waste Area container->storage no_drains Keep Away From Drains and Water Sources storage->no_drains contact_ehs Contact Institutional EHS for Waste Pickup no_drains->contact_ehs disposal_plant Dispose via an Approved Waste Disposal Plant contact_ehs->disposal_plant Professional handover end Disposal Complete disposal_plant->end End of Lifecycle spill Accidental Spill or Exposure emergency_proc Follow Emergency Procedures (SDS Section 4) spill->emergency_proc IMMEDIATELY

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratories can ensure the safe management of this compound, protecting both personnel and the environment. Always consult your institution's specific guidelines and the most current Safety Data Sheet before handling any hazardous chemical.

References

Personal protective equipment for handling Parvifolixanthone A

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Parvifolixanthone A was found. The following guidance is based on general best practices for handling novel chemical compounds of the xanthone class in a laboratory setting. Researchers should always perform a risk assessment before handling any new substance.

Personal Protective Equipment (PPE)

Proper personal protective equipment is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended PPESpecifications
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or degradation.[1]
Eyes Safety goggles or face shieldTightly fitting safety goggles or a full-face shield should be worn to protect against splashes.[2]
Body Laboratory coat or chemical-resistant suitA standard laboratory coat is the minimum requirement. For larger quantities, a chemical-resistant suit (e.g., Tyvek®) may be necessary.[3]
Respiratory Fume hood or respiratorAll handling of solid this compound or solutions should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
Feet Closed-toe shoesImpervious, closed-toe shoes must be worn in the laboratory at all times.

Operational Plan for Handling this compound

A systematic approach to handling this compound will minimize the risk of exposure and ensure a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Work Area: Designate a specific area for handling this compound within a certified chemical fume hood.

  • Ventilation: Ensure the fume hood is functioning correctly before starting any work.

  • Emergency Equipment: Locate and verify the functionality of the nearest safety shower and eyewash station.

2. Handling and Experimental Procedures:

  • Weighing: Weigh solid this compound in the fume hood. Use a microbalance with a draft shield to prevent dissemination of the powder.

  • Solution Preparation: Prepare solutions within the fume hood. Add the solvent to the solid compound slowly to avoid splashing.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[4] Wash hands thoroughly after handling the compound, even if gloves were worn.[5]

3. Spills and Emergency Procedures:

  • Minor Spills: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Major Spills: In the event of a large spill, evacuate the area and follow your institution's emergency procedures.

  • Skin Contact: If skin contact occurs, immediately wash the affected area with soap and water for at least 15 minutes.[4]

  • Eye Contact: If the compound comes into contact with the eyes, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[6][7]

4. Disposal Plan:

  • Waste Collection: All waste contaminated with this compound, including gloves, absorbent materials, and empty containers, should be collected in a clearly labeled, sealed container.

  • Waste Disposal: Dispose of the chemical waste through your institution's hazardous waste disposal program. Do not pour this compound down the drain.[4]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate & Prepare Work Area (Fume Hood) check_emergency Verify Emergency Equipment prep_area->check_emergency don_ppe Don Appropriate PPE check_emergency->don_ppe weigh Weigh Compound don_ppe->weigh prepare_solution Prepare Solution weigh->prepare_solution conduct_experiment Conduct Experiment prepare_solution->conduct_experiment decontaminate Decontaminate Work Surfaces conduct_experiment->decontaminate collect_waste Collect & Label All Waste decontaminate->collect_waste dispose Dispose of Waste via EH&S Guidelines collect_waste->dispose doff_ppe Doff PPE dispose->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Parvifolixanthone A
Reactant of Route 2
Reactant of Route 2
Parvifolixanthone A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.